3-Bromo-4-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERAUXEEDONDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595126 | |
| Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172215-91-7 | |
| Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-(trifluoromethyl)aniline physical properties
An In-depth Technical Guide on the Physical Properties of 3-Bromo-4-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. This guide provides a detailed overview of the physical properties of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.
Core Physical and Chemical Properties
This compound, with the CAS number 172215-91-7, is an aromatic amine containing both a bromine atom and a trifluoromethyl group.[1] These substitutions significantly influence its reactivity, solubility, and other physical characteristics.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₇H₅BrF₃N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1][2] |
| Melting Point | 108 °C | Measured in ligroine.[2] |
| Boiling Point | 244.5 ± 40.0 °C | Predicted value.[2] |
| Density | 1.697 ± 0.06 g/cm³ | Predicted value.[2] |
| Flash Point | 101.7 ± 27.3 °C | |
| Refractive Index | 1.522 | |
| pKa | 1.69 ± 0.10 | Predicted value.[2] |
| Appearance | Light yellow to brown liquid | [2] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [2] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, packing a small amount of the solid into the bottom of the tube to a height of 2-3 mm.
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported. For a pure substance, this range is typically narrow.
General Synthesis Workflow
The synthesis of halogenated trifluoromethyl anilines often involves the bromination of a substituted aniline precursor. The following diagram illustrates a general workflow for such a synthesis.
Caption: General synthesis workflow for this compound.
References
3-Bromo-4-(trifluoromethyl)aniline chemical structure and CAS number
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in cross-coupling reactions.
Chemical Structure and Identification
This compound is an aromatic amine distinguished by the presence of a bromine atom and a trifluoromethyl group on the aniline scaffold. These functional groups provide it with unique chemical properties and render it a versatile intermediate for the synthesis of complex organic molecules.
Chemical Structure:
NH₂
|
C₆H₃(Br)(CF₃)
CAS Number: 172215-91-7[1]
Molecular Formula: C₇H₅BrF₃N[1]
IUPAC Name: this compound[1]
SMILES: Nc1cc(Br)c(cc1)C(F)(F)F
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 240.02 g/mol [1] |
| Melting Point | 108 °C |
| Boiling Point | 244.5 ± 40.0 °C (Predicted) |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.69 ± 0.10 (Predicted) |
| LogP | 2.8 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Data Description |
| ¹H NMR | Spectra available, shows characteristic aromatic proton signals. |
| ¹³C NMR | Spectra available, shows characteristic aromatic and trifluoromethyl carbon signals. |
| IR Spectroscopy | Spectra available, shows characteristic N-H and C-F stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is observed. |
Note: Detailed spectroscopic data can be found in various chemical databases. For specific spectra, please refer to specialized analytical resources.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 4-(trifluoromethyl)aniline. The amino group directs the incoming electrophile to the ortho position. The following protocol is adapted from a reliable method for the synthesis of the constitutional isomer, 4-bromo-3-(trifluoromethyl)aniline, and is expected to yield the desired product with high selectivity when starting with 4-(trifluoromethyl)aniline.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
4-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[2]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[2]
-
Extraction: Wash the organic layer with a brine solution.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary.
Applications in Organic Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of the final compounds.
Suzuki-Miyaura Cross-Coupling Reaction
A common application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general workflow for this reaction is depicted below.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| H301 | Toxic if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for strategic modifications, making it a key component in the drug discovery and development pipeline. Proper handling and adherence to safety protocols are essential when working with this compound.
References
3-Bromo-4-(trifluoromethyl)aniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its core physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and includes graphical representations of key workflows to support laboratory research and development.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Citations |
| Molecular Formula | C₇H₅BrF₃N | [1][2][3][4][5] |
| Molecular Weight | 240.02 g/mol | [1][2][3][5] |
| CAS Number | 172215-91-7 | [1][2] |
| IUPAC Name | This compound | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of halogenated trifluoromethylanilines are crucial for reproducible and efficient research. The following protocols are based on established methods for structurally similar isomers.
Protocol 1: Synthesis via Regioselective Bromination
This protocol details the synthesis of a bromo-trifluoromethyl-aniline isomer using N-Bromosuccinimide (NBS) as the brominating agent. The starting material for the target compound would be 4-(trifluoromethyl)aniline.
Materials:
-
4-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Reaction Setup: Dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in N,N-Dimethylformamide (DMF) within a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Preparation: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.
-
Addition: Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring over a 30-minute period.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer twice with a brine solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to obtain the final product.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the purity analysis of bromo-trifluoromethyl-aniline isomers, which is essential for quality control.
Materials and Equipment:
-
This compound sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
High-resolution fused silica capillary GC column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to prepare a solution with a known concentration (e.g., 0.1 mg/mL).
-
Instrument Setup: Equip the gas chromatograph with a suitable capillary column. Set the injector to a splitless injection mode.
-
GC-MS Analysis: Inject the prepared sample solution into the GC-MS system. The analyte will be separated from any impurities based on its retention time as it passes through the column.
-
Data Acquisition: The mass spectrometer will ionize the eluted compounds and record their mass spectra. Data should be collected in Selected Ion Monitoring (SIM) mode for higher sensitivity or full scan mode for impurity identification.
-
Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra to those of a reference standard analyzed under identical conditions. The purity is typically calculated using the area normalization method from the resulting chromatogram.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical steps involved in the synthesis and analysis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the GC-MS purity analysis of this compound.
References
Spectroscopic Analysis of 3-Bromo-4-(trifluoromethyl)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-(trifluoromethyl)aniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 | d | ~2.0 | 1H | H-2 |
| ~6.9 | dd | ~8.5, 2.0 | 1H | H-6 |
| ~7.3 | d | ~8.5 | 1H | H-5 |
| ~4.0 | br s | - | 2H | -NH₂ |
Note: Chemical shifts for amine protons can vary depending on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~148 | C-1 (C-NH₂) |
| ~115 | C-2 |
| ~110 | C-3 (C-Br) |
| ~125 (q) | C-4 (C-CF₃) |
| ~135 | C-5 |
| ~120 | C-6 |
| ~123 (q) | -CF₃ |
Note: The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 1620-1580 | Strong | N-H bend and C=C aromatic stretch |
| 1350-1150 | Strong | C-F stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-550 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 240/242 | High | [M]⁺ (Molecular ion peak, characteristic 1:1 ratio for Bromine isotopes) |
| 221/223 | Medium | [M-F]⁺ |
| 171 | Medium | [M-Br]⁺ |
| 142 | Medium | [M-Br-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.[1]
-
Sample Preparation: Approximately 10-20 mg of solid this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
A standard one-dimensional proton spectrum is acquired.
-
The spectral width is typically set to cover a range of 0-12 ppm.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to obtain single lines for each unique carbon atom.
-
A wider spectral width, typically 0-220 ppm, is used.
-
Infrared (IR) Spectroscopy
For solid organic compounds, Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[2]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.
Alternatively, the thin solid film method can be used.[3]
-
Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).[3] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is obtained.[3]
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules.[4][5][6][7]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating in a vacuum.[4]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
Visualizations
The following diagrams illustrate key aspects of the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of 3-Bromo-4-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3-Bromo-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document consolidates existing information and presents robust experimental protocols for its determination.
Physicochemical Properties
This compound is a solid at room temperature.[1] Its chemical structure, which includes a polar amine group and a nonpolar brominated and trifluoromethylated aromatic ring, indicates a varied solubility profile.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₃N | [2][3] |
| Molecular Weight | 240.02 g/mol | [2][3] |
| CAS Number | 393-36-2 | [2] |
| Melting Point | 47-51 °C | [1][2] |
| Boiling Point | 81-84 °C at 0.5 Torr | [2] |
| Density | 1.697 g/cm³ at 20 °C | [2] |
| logP | 2.7 at 30 °C | [2] |
Solubility Data
Comprehensive quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature.[1] The following table summarizes the available quantitative and qualitative data.
| Solvent | Type | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | 0.811 - 0.923 g/L | 30 | [2] |
| Water | Polar Protic | 0.0671 mg/mL | Not Specified | [1] |
| Methanol | Polar Protic | Soluble | Not Specified | Qualitative observation[1] |
| Diethyl Ether | Polar Aprotic | Predicted to be Soluble | Not Specified | Based on general amine solubility[1] |
| Dichloromethane | Polar Aprotic | Predicted to be Soluble | Not Specified | Based on general amine solubility[1] |
| Chloroform | Polar Aprotic | May be used as a solvent where amine solubility is low | Not Specified | [4] |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method.[1]
Gravimetric Method for Solubility Determination
This protocol is a standard laboratory procedure for assessing the solubility of small molecules.[1]
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. An excess of the solute is crucial to ensure that a saturated solution is achieved.[1]
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.[1]
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking ensures continuous mixing.[1]
-
Phase Separation: After equilibration, centrifuge the vials to separate the excess solid from the saturated solution.
-
Sample Withdrawal and Evaporation: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination and Calculation: Once the solvent is completely removed, weigh the container with the dried solute. The solubility can then be calculated in terms of g/L or mg/mL.
Synthesis Workflow
This compound is a key intermediate in the synthesis of pharmaceuticals, such as the prostate cancer drug Enzalutamide.[5] The following diagram illustrates a general synthesis workflow for 4-Bromo-3-(trifluoromethyl)aniline.
Caption: Synthesis workflow for 4-Bromo-3-(trifluoromethyl)aniline.
Applications in Drug Development
This compound serves as a crucial building block in the development of pharmaceuticals.[6] It is an important intermediate in the synthesis of Enzalutamide (trade name Xtandi), a drug used to treat prostate cancer.[5] The trifluoromethyl group is a common feature in many FDA-approved drugs, and its inclusion in molecules can enhance properties such as metabolic stability and binding affinity.[7][8] The presence of both a bromine atom and a trifluoromethyl group on the aniline ring provides versatile opportunities for further chemical modifications in drug discovery.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5BrF3N | CID 18614802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)aniline: Safety, Handling, and MSDS
This technical guide offers a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Bromo-4-(trifluoromethyl)aniline (CAS No: 172215-91-7). The content herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing essential data to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a solid, crystalline substance.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃N[1][2] |
| Molecular Weight | 240.02 g/mol [1][2] |
| CAS Number | 172215-91-7[2] |
| Melting Point | 108 °C[3] |
| Boiling Point | 244.5 ± 40.0 °C at 760 mmHg[3] |
| Density | 1.697 ± 0.06 g/cm³[3] |
| Appearance | White to slightly yellow or brown crystalline solid[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand its potential health and environmental effects before handling.
Signal Word: Danger [4]
Hazard Pictograms:
-
GHS06 (Toxic)
GHS Hazard Statements: [4]
| Code | Statement |
| H301 | Toxic if swallowed |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H320 | Causes eye irritation |
| H335 | May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions and personal protective equipment.
Handling and Storage
-
Handling:
-
Storage:
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this chemical.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[5] | Protects eyes from dust particles and splashes.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-resistant lab coat worn over personal clothing that covers the legs.[5] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin. Protects the skin from accidental spills.[5] |
| Respiratory | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[5] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[5] |
First Aid Measures
Immediate and appropriate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs or if you feel unwell.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures and Accidental Release
| Aspect | Measures |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8] |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF).[9] |
| Accidental Release | For small spills, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.[1] |
Toxicological Information
Experimental and Safety Workflows
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
First Aid Decision Pathway
This diagram illustrates the decision-making process in case of accidental exposure.
Caption: A decision pathway for first aid response to exposure.
Personal Protective Equipment Relationship Diagram
This diagram shows the relationship between different types of personal protective equipment for comprehensive protection.
Caption: The relationship between different forms of personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5BrF3N | CID 18614802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 172215-91-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to Key Intermediates in the Synthesis of Agrochemicals and Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthesis of critical intermediates in the agrochemical and pharmaceutical industries. The focus is on providing actionable data, comprehensive experimental protocols, and clear visual representations of synthetic workflows and biological pathways to aid researchers and professionals in the field.
Key Intermediates in Agrochemical Synthesis
The development of modern crop protection agents relies on the efficient synthesis of complex molecules. Heterocyclic compounds, in particular, form the backbone of many commercially successful fungicides and herbicides. This section delves into the synthesis of key intermediates for two major classes of fungicides: pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs) and triazole-based ergosterol biosynthesis inhibitors.
Pyrazole Intermediate for SDHI Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
The pyrazole-carboxamide scaffold is a crucial component of many modern fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[1] A key intermediate for the synthesis of potent SDHI fungicides like Fluxapyroxad is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[2] Its synthesis starts from the corresponding carboxylic acid.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Cyclization | 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione, Methylhydrazine | Dichloromethane | -25 to -20 | 1 | - | - | [3] | |
| 2. Oxidation | 3-(Difluoromethyl)-1-methyl-4-acetylpyrazole | 10% aq. NaOCl | Methanol | 10 to 15 | 3 | 95 | >99 | [3] |
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-4-acetylpyrazole
-
To a three-necked round bottom flask, add a 40% aqueous solution of methylhydrazine (126 g, 1.1 lmol).
-
Cool the solution to -20 °C.
-
Slowly add a solution of 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione in dichloromethane dropwise to the flask, maintaining the temperature between -25 °C and -20 °C.
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Monitor the reaction completion by gas chromatography.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Proceed with appropriate work-up and purification to isolate the 3-(difluoromethyl)-1-methyl-4-acetylpyrazole intermediate.
Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
-
To a three-necked round bottom flask, add 887.5 g of a 10% aqueous solution of sodium hypochlorite (NaOCl).
-
Cool the reaction solution to 10 °C.
-
Dissolve 100 g of 3-difluoromethyl-1-methyl-4-acetylpyrazole in 100 ml of methanol to prepare an organic solution.
-
Slowly add the organic solution dropwise to the flask, maintaining the reaction temperature between 10 °C and 15 °C.
-
After the addition is complete, continue to stir the mixture for 3 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, acidify the aqueous layer with 31% hydrochloric acid to a pH of 1-2.
-
Cool the solution to approximately 10 °C and maintain for 0.5 hours to precipitate the product.
-
Filter the solid product and dry to obtain 95 g of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (95% yield).
-
Charge a reaction vessel with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Add thionyl chloride (SOCl₂), typically in excess.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture, typically under reflux, until the reaction is complete (monitored by TLC or GC).
-
After completion, remove the excess thionyl chloride by distillation.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.
Succinate dehydrogenase (SDH) is a key enzyme complex (Complex II) in both the citric acid cycle and the mitochondrial electron transport chain. SDHI fungicides, synthesized from intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, act by blocking the ubiquinone-binding site of the SDH complex, thereby inhibiting fungal respiration.[4][5]
Triazole Intermediate for Ergosterol Biosynthesis Inhibitors: Synthesis of Tebuconazole Intermediate
Triazole fungicides are a major class of agricultural chemicals that act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6] Tebuconazole is a widely used triazole fungicide, and its synthesis involves several key intermediates.[7] A common industrial route starts with p-chlorobenzaldehyde and pinacolone.[8]
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1. Condensation, Hydrogenation, Epoxidation | p-Chlorobenzaldehyde, Pinacolone | Various | Various | Various | - | - | [8] |
| 2. Ring-opening | 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide, 1,2,4-Triazole | Organic amine, Crown ether | - | - | 92.8 | >98.5 | [9] |
| One-pot Synthesis | 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, Trimethyl sulfoxide chloride, Triazole sodium | Potassium hydroxide | DMSO | 40 then 120 | 90-91 | 96-98 | [8] |
-
Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with 100g of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, 63g of trimethyl sulfoxide chloride, 28g of potassium hydroxide, and 100g of dimethyl sulfoxide (DMSO).
-
Purge the reactor with nitrogen.
-
Stir the mixture and heat to 40 °C. Maintain this temperature until the 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone is completely reacted (monitor by TLC or GC).
-
Add 40g of triazole sodium to the reaction mixture.
-
Heat the reaction to 120 °C and maintain until the reaction is complete.
-
After the reaction is finished, remove the solvent by distillation.
-
Add 100g of methylcyclohexane to the residue and wash with 30g of water.
-
Separate the aqueous layer at 70 °C.
-
Cool the organic layer to 25 °C to induce recrystallization.
-
Filter the solid product by suction filtration and dry to obtain 126g of tebuconazole (yield: 90%, purity: 98%).
The industrial synthesis of tebuconazole is a multi-step process that can be streamlined into a one-pot reaction for efficiency.
Key Intermediates in Pharmaceutical Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex molecular architectures. The efficiency and cost-effectiveness of these syntheses are highly dependent on the availability of key intermediates. This section focuses on a crucial intermediate for a blockbuster drug, a chiral intermediate synthesized via biocatalysis, and a fundamental building block for a widely used analgesic.
Pyridine Intermediate for Neonicotinoid Insecticides: 2-Chloro-5-chloromethylpyridine
2-Chloro-5-chloromethylpyridine is a vital intermediate in the synthesis of neonicotinoid insecticides such as Imidacloprid.[10] Its synthesis is a key step in the overall production of these widely used crop protection agents.
| Method | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| From Cyanobutanal | 2-chloro-2-chloromethyl-4-cyano-butanal | Phosgene | Toluene | 50 | 97 | - | [11] |
| From 3-methylpyridine | 3-methylpyridine | Chlorine, Catalyst | Water | 40-60 | - | >99 | [12] |
| From 3-methylpyridine | 3-methylpyridine | Chlorine, Initiator | Organic Solvent | 80-100 | ~90 | - | [1] |
Step 1: Synthesis of 2-Chloro-5-methylpyridine
-
In a reaction vessel, charge 3-methylpyridine as the starting material and water as the reaction medium.
-
Introduce a suitable catalyst for the chlorination reaction.
-
Pass chlorine gas through the reaction mixture at a controlled rate while maintaining the temperature between 40-60 °C.
-
Monitor the reaction until completion.
-
After the reaction, perform a suitable work-up procedure to isolate the 2-chloro-5-methylpyridine intermediate.
Step 2: Synthesis of 2-Chloro-5-chloromethylpyridine
-
Use the 2-chloro-5-methylpyridine obtained from the previous step as the reactant.
-
The reaction can be carried out with or without a reaction medium.
-
Introduce a catalyst and pass chlorine gas through the reactant at a temperature of 50-60 °C.
-
Continue the reaction until completion.
-
After the reaction, perform a post-treatment to obtain 2-chloro-5-chloromethylpyridine with a purity of ≥99%.
Chiral Intermediate for Atorvastatin: (S)-Ethyl-4-chloro-3-hydroxybutanoate and (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Atorvastatin is a leading cholesterol-lowering drug, and its synthesis relies on the stereoselective formation of chiral intermediates. Biocatalysis offers an efficient and environmentally friendly approach to producing these high-purity compounds.
| Intermediate | Method | Key Enzyme | Yield (%) | Enantiomeric Excess (%) | Purity (%) | Reference |
| (S)-Ethyl-4-chloro-3-hydroxybutanoate | Enzymatic Reduction | Ketoreductase (KRED) | 96 (isolated) | >99.5 | - | [13] |
| (S)-Ethyl-4-chloro-3-hydroxybutanoate | Enzymatic Reduction | Secondary Alcohol Dehydrogenase | 95.2 (conversion) | >99 | - | [14] |
| (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Chemical Synthesis | - | 92.5 | - | 98.0 | [6] |
-
Prepare a reaction mixture containing ethyl-4-chloroacetoacetate as the substrate.
-
Add a ketoreductase (KRED) enzyme to the mixture.
-
For cofactor regeneration, add glucose and a NADP-dependent glucose dehydrogenase (GDH).
-
Maintain the reaction under controlled pH and temperature until the substrate is consumed.
-
Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutanoate, using an organic solvent.
-
Purify the product to achieve an isolated yield of 96% and an enantiomeric excess of >99.5%.
-
In a glass reactor equipped with a reflux condenser, mix (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (27.9 g, 0.1 mol), sodium cyanide (12.25g, 0.25mol), and tetrabutylammonium bromide (0.002mol).
-
Heat the mixture to 150°C with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and n-hexane and stir. Separate the layers.
-
Extract the aqueous layer twice with n-hexane.
-
Treat the aqueous layer with hydrogen peroxide or sodium thiosulfate to neutralize any remaining sodium cyanide.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and distill under reduced pressure to obtain the product. The yield is 92.5% with a purity of 98.0%.
Atorvastatin functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[15] This leads to a reduction in cholesterol production in the liver and an increase in the uptake of LDL cholesterol from the bloodstream.[16]
Phenolic Intermediate for Analgesics: 4-Aminophenol
4-Aminophenol is a crucial intermediate in the production of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[17] The industrial synthesis of 4-aminophenol is a key process in the pharmaceutical supply chain.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Continuous Flow Synthesis | Nitrobenzene, Acetic Anhydride | Pt/C, H₂SO₄ | - | - | 86 | 99.3 | [18] |
-
Weigh approximately 3.0 g of 4-aminophenol and place it in a 100 mL round-bottom flask.
-
Add 10.0 mL of deionized water to the flask.
-
Carefully add 4.0 mL of acetic anhydride to the suspension of 4-aminophenol in water.
-
Gently swirl the flask to ensure mixing.
-
Heat the reaction mixture in a water bath at approximately 85 °C for about 10-15 minutes, with occasional swirling.
-
After heating, cool the flask in an ice-water bath for about 20 minutes to induce crystallization of the crude paracetamol.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Purify the crude paracetamol by recrystallization from a minimal amount of hot water.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
The production of paracetamol from nitrobenzene involves a multi-step synthesis that can be performed in a continuous flow setup for improved efficiency and safety.[19]
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 8. CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google Patents [patents.google.com]
- 9. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]
- 10. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 11. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 13. droracle.ai [droracle.ai]
- 14. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pharmacyfreak.com [pharmacyfreak.com]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Paracetamol Production from Nitrobenzene - Cost Analysis - Paracetamol E21A - Intratec - Google Books [books.google.com.sg]
A Technical Guide to the Reactivity of Halogenated Anilines in Chemical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Halogenated anilines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Their utility is derived from the presence of two key functional handles: the nucleophilic amino group and the reactive carbon-halogen bond, which is amenable to a wide range of transformations. This guide provides an in-depth analysis of the factors governing the reactivity of these synthons, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms to aid in synthetic strategy and execution.
Core Principles of Reactivity
The chemical behavior of a halogenated aniline is a nuanced interplay of electronic and steric effects originating from the halogen, the amino group, and any other substituents on the aromatic ring.[1]
-
The Amino Group (-NH₂): As a potent activating group, the amino moiety enriches the electron density of the aromatic ring, especially at the ortho and para positions, enhancing its susceptibility to electrophilic attack.[1][3] The basicity of the nitrogen's lone pair, quantified by its pKₐ, is a critical parameter for its activity as a nucleophile and its interaction with catalysts.[1]
-
The Halogen Atom (X): The halogen's influence is twofold:
-
Inductive Effect (-I): Halogens are electronegative and withdraw electron density from the ring, which deactivates the ring towards electrophilic substitution and lowers the basicity of the amino group.[1]
-
Cross-Coupling Reactivity: The strength of the carbon-halogen (C-X) bond is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Since the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, the reactivity order is inverted: I > Br > Cl >> F .[1][4]
-
Quantitative Data: Basicity of Halogenated Anilines
The position and nature of the halogen substituent significantly impact the basicity (pKa) of the aniline. This, in turn, influences its nucleophilicity and behavior in base-mediated reactions.
| Substituent | Position | pKa Value |
| None | - | 4.58 |
| -Cl | ortho | 2.64 |
| -Cl | meta | 3.34 |
| -Cl | para | 3.98 |
| -Br | para | 3.91 |
| -I | para | 3.78 |
| -F | para | 4.14 |
| -NO₂ | meta | 2.50 |
| -NO₂ | para | 1.02 |
| -CH₃ | meta | 4.69 |
| -CH₃ | para | 5.12 |
Note: Values are for the conjugate acid (anilinium ion) in water. Data for Br, I, and F are representative and sourced from various compilations.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds. The general reactivity trend for the halogenated aniline is Iodo > Bromo > Chloro .[4]
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an aryl halide with an organoboron compound.[4][5][6] Due to their higher reactivity, iodo- and bromoanilines frequently allow for milder conditions and lower catalyst loadings compared to chloroanilines.[4][7]
Quantitative Data: Suzuki-Miyaura Coupling of Haloanilines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 95 |
| 4-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 3-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 88 |
Note: This data is representative and compiled from various sources to illustrate general trends. Yields are highly dependent on the specific ligand, base, and substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoaniline [4]
-
Setup: In a round-bottom flask, combine 4-iodoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add 3 mL of water and 1 mL of 95% ethanol, followed by palladium(II) acetate (Pd(OAc)₂, 0.01 mmol).
-
Reaction: Stir the mixture vigorously and heat to 60°C for 2 hours. Monitor progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[8][9] It is a powerful method for synthesizing complex aniline derivatives. The choice of a bulky, electron-rich phosphine ligand is critical for high yields, especially with less reactive chloroanilines.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoaniline [4]
-
Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).[4]
-
Reagent Addition: Add the coupling partner amine (e.g., aniline, 1.2 mmol) followed by 5 mL of anhydrous toluene.
-
Reaction: Seal the flask and stir the reaction mixture vigorously at 100°C for 12-24 hours. Monitor progress by TLC.[4]
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
In contrast to electrophilic substitutions, SₙAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[11][12] This reaction requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the halogen leaving group.[11]
The reactivity trend for the halogen in SₙAr reactions is the reverse of that in cross-coupling: F > Cl > Br > I .[11] This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), which is facilitated by the high electronegativity of the halogen. The C-X bond is broken in a subsequent, faster step.[12]
Experimental Protocol: SₙAr Reaction [13]
-
Setup: Weigh equimolar amounts (5-50 mmol) of the electron-deficient aryl halide (e.g., 4-fluoro-nitrobenzene) and the amine nucleophile (e.g., aniline).
-
Reagent Addition: Add 1.5-2 equivalents of a base such as potassium carbonate and dissolve/suspend in a polar solvent like ethanol or DMSO.
-
Reaction: Heat the mixture to reflux for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture. Aniline derivative products can often be precipitated by adjusting the pH. Alternatively, perform an extractive work-up.
-
Purification: Collect the solid product by filtration or purify the crude material from the extraction by column chromatography.
General Experimental & Analytical Workflow
A systematic approach is crucial when developing and optimizing reactions with halogenated anilines. The following workflow represents a generalized process for laboratory-scale synthesis.
Conclusion
Halogenated anilines are exceptionally versatile intermediates in chemical synthesis. Their reactivity is dictated by a predictable yet sensitive balance of electronic and steric factors. A thorough understanding of the opposing reactivity trends in palladium-catalyzed cross-coupling (I > Br > Cl) versus nucleophilic aromatic substitution (F > Cl > Br) is essential for strategic synthetic design. By carefully selecting the halogen, reaction type, catalyst, and conditions, researchers can effectively leverage these building blocks to construct complex molecules of interest to the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Aromatic Nucleophilic Substitution [fishersci.se]
The Versatility of 3-Bromo-4-(trifluoromethyl)aniline: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-4-(trifluoromethyl)aniline has emerged as a critical building block in medicinal chemistry, prized for its unique structural features that impart desirable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline scaffold provides medicinal chemists with versatile handles for synthetic elaboration and molecular optimization. This guide delves into the core applications of this compound, providing a comprehensive overview of its role in the synthesis of targeted therapies, particularly in oncology and infectious diseases. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and synthetic workflows are presented to empower researchers in their drug discovery endeavors.
Kinase Inhibitors: A Pillar of Targeted Cancer Therapy
The trifluoromethylphenyl moiety is a well-established pharmacophore in the design of kinase inhibitors, and this compound serves as a key precursor for introducing this critical structural element. Its application is most prominently exemplified in the synthesis of multi-kinase inhibitors Sorafenib and Regorafenib, drugs that have significantly impacted the treatment landscape of various cancers.
Sorafenib and its Analogs: Targeting the RAF/MEK/ERK and VEGFR Pathways
Sorafenib is a potent inhibitor of multiple kinases involved in tumor progression, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The this compound core is integral to the urea linkage that defines the pharmacophore of Sorafenib and its analogs.
Signaling Pathways Targeted by Sorafenib:
// Nodes RTK [label="Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF (B-RAF, C-RAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nAngiogenesis,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sorafenib [label="Sorafenib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Nucleus [label="Translocates to"]; Nucleus -> Proliferation [label="Regulates Gene\nExpression"];
// Inhibition Sorafenib -> RAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Sorafenib -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, constraint=false]; } . Caption: RAF/MEK/ERK Signaling Pathway and Sorafenib Inhibition.
// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sorafenib [label="Sorafenib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds to"]; VEGFR -> PLCg [label="Activates"]; PLCg -> DAG; PLCg -> IP3; DAG -> PKC [label="Activates"]; PKC -> RAF [label="Activates"]; RAF -> Angiogenesis [label="Promotes"];
// Inhibition Sorafenib -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } . Caption: VEGFR Signaling Pathway and Sorafenib Inhibition.
Antiproliferative Activity of Sorafenib Analogs:
A series of Sorafenib analogs were synthesized, incorporating the this compound moiety, and evaluated for their cytotoxic effects against the human hepatocellular carcinoma cell line (HepG2).[1]
| Compound ID | Modification on NH moiety | IC50 (µg/mL) vs. HepG2 |
| Sorafenib | Standard | 28.12[1] |
| 4b | Substituted | Not explicitly quantified, but showed higher cytotoxicity than Sorafenib[1] |
| 4c | Substituted | 21.12[1] |
Experimental Protocols:
General Procedure for the Synthesis of Sorafenib Analogs: [1]
-
Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide: This intermediate is prepared by the reaction of 4-aminophenol with 4-chloro-N-methylpicolinamide in the presence of a base.
-
Synthesis of Isocyanate: this compound is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to yield 2-bromo-4-isocyanato-1-(trifluoromethyl)benzene.
-
Final Coupling: The aminophenoxy intermediate is then reacted with the isocyanate in an appropriate solvent (e.g., dichloromethane) to yield the final Sorafenib analog. The product is typically purified by precipitation and washing.
Cytotoxicity Assay (MTT Assay): [2]
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Sorafenib analogs for 24, 48, and 72 hours.
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Antibacterial Agents: A New Frontier
Beyond oncology, this compound has demonstrated utility in the development of novel antibacterial agents. The incorporation of this building block into various heterocyclic scaffolds has yielded compounds with potent activity against Gram-positive bacteria, including drug-resistant strains.
Antibacterial Activity of Pyrazole Derivatives:
A series of pyrazole derivatives incorporating a 3-bromo-4-(trifluoromethyl)anilino)methyl moiety were synthesized and evaluated for their antibacterial activity.[3]
| Compound ID | Target Bacteria | MIC (μg/mL) |
| 21 | S. aureus ATCC 25923 | 0.78 - 1.56[3] |
| 21 | S. aureus BAA-2312 (MRSA) | 1.56[3] |
| 21 | S. epidermidis ATCC 700296 | 1.56[3] |
| 21 | E. faecium ATCC 700221 (VRE) | 3.125[3] |
| 21 | E. faecalis ATCC 29212 | 3.125[3] |
Experimental Protocols:
General Procedure for the Synthesis of Pyrazole-based Antibacterial Agents: [3]
-
Synthesis of Pyrazole Aldehyde: A key pyrazole aldehyde intermediate is synthesized through a multi-step reaction sequence.
-
Reductive Amination: The pyrazole aldehyde is then subjected to reductive amination with this compound. This reaction is typically carried out using a reducing agent such as Hantzsch ester, sodium borohydride (NaBH₄), or sodium cyanoborohydride (NaBH₃CN). The resulting product is purified by crystallization or column chromatography.
Minimum Inhibitory Concentration (MIC) Determination: [3]
-
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial strain is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Synthetic Workflow and Logical Relationships
The synthesis of complex molecules from this compound follows a logical progression of chemical transformations.
// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Functionalization of\nAmino Group", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Cross-Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Biologically Active Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isocyanate [label="Isocyanate Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Urea [label="Urea/Thiourea Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1; Start -> Intermediate2; Start -> Isocyanate; Intermediate1 -> FinalProduct; Intermediate2 -> FinalProduct; Isocyanate -> Urea; Urea -> FinalProduct [style=dashed]; } . Caption: General Synthetic Pathways Utilizing the Building Block.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a reactive bromine handle and a metabolically stable, lipophilic trifluoromethyl group provides a robust platform for the construction of a wide array of biologically active molecules. From potent kinase inhibitors that have transformed cancer treatment to novel antibacterial agents with the potential to combat drug resistance, this versatile building block continues to fuel innovation in drug discovery. The detailed protocols and data presented in this guide aim to facilitate further exploration of its potential and accelerate the development of next-generation therapeutics.
References
The Strategic Role of 3-Bromo-4-(trifluoromethyl)aniline in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: 3-Bromo-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for versatile coupling reactions, an amine group for amide and urea formation, and an electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity—makes it an invaluable precursor for the synthesis of targeted therapeutics. This guide explores the potential applications of this compound in drug discovery, with a primary focus on its role in the development of potent kinase inhibitors for oncology.
Physicochemical Properties of the Core Scaffold
This compound is a solid compound with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₃N | [1] |
| Molecular Weight | 240.02 g/mol | [1] |
| CAS Number | 172215-91-7 | |
| Appearance | Solid | |
| SMILES | C1=CC(=C(C=C1N)Br)C(F)(F)F | [1] |
| InChIKey | VMERAUXEEDONDK-UHFFFAOYSA-N | [1] |
Application in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to target the ATP-binding site of various protein kinases.[2] Specifically, 4-anilinoquinazoline derivatives have been successfully developed into clinically approved drugs that inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[2] The aniline moiety at the 4-position plays a crucial role in binding within a hydrophobic pocket of the kinase domain.
This compound serves as a versatile substituted aniline for creating novel 4-anilinoquinazoline analogues. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability, while the bromine atom provides a handle for further chemical modification or can itself contribute to binding interactions.
One notable example is the synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, which has been identified as a highly potent inhibitor of the EGFR tyrosine kinase.[3] The structure-activity relationship (SAR) studies in this class of compounds have shown that substitutions on the 4-anilino ring dramatically influence potency and selectivity.[2]
Quantitative Biological Data
The following table summarizes the inhibitory activity of a key 4-anilinoquinazoline derivative synthesized from a bromo-substituted aniline, demonstrating the high potency achievable with this scaffold.
| Compound | Target Kinase | IC₅₀ (nM) |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.025 |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | 0.006 |
Data sourced from a study on potent quinazoline inhibitors of EGFR TK.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of drug discovery efforts. Below are representative protocols for the synthesis of a 4-anilinoquinazoline inhibitor and its subsequent biological evaluation.
Protocol 1: Synthesis of 4-(3-Bromo-4-(trifluoromethyl)anilino)-6,7-dimethoxyquinazoline
This procedure outlines a common method for synthesizing 4-anilinoquinazoline derivatives via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) is suspended in isopropanol.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 82°C) and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold isopropanol and then with diethyl ether to remove any unreacted starting materials.
-
The product is dried under vacuum to yield the hydrochloride salt of 4-(3-bromo-4-(trifluoromethyl)anilino)-6,7-dimethoxyquinazoline. Further purification can be achieved by recrystallization if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC₅₀ value of a compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate peptide
-
ATP (at Km concentration for EGFR)
-
Synthesized inhibitor compound (e.g., 4-(3-bromo-4-(trifluoromethyl)anilino)-6,7-dimethoxyquinazoline)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute these into the Kinase Assay Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to each well.
-
Add 2.5 µL of the EGFR kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[4]
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Human cancer cell line (e.g., A549, non-small cell lung cancer)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and chemical processes.
Synthetic workflow for a 4-anilinoquinazoline inhibitor.
Experimental workflow for the MTT cell viability assay.
Targeted inhibition of the EGFR signaling cascade.
Conclusion
This compound is a privileged scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its inherent chemical properties allow for the systematic synthesis of potent and selective modulators of key cellular signaling pathways. The ability to generate highly active compounds, such as sub-nanomolar EGFR inhibitors, underscores its importance. The detailed protocols and conceptual workflows provided herein serve as a technical resource for researchers aiming to leverage this versatile building block in their drug discovery programs. Future exploration may see this core utilized in the development of inhibitors for other kinase families or in different therapeutic areas beyond oncology.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)aniline is a key structural motif and a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
A common misconception is that this compound can be synthesized by the direct bromination of 3-(trifluoromethyl)aniline. However, due to the strong ortho-, para-directing effect of the amino group in electrophilic aromatic substitution, the bromination of 3-(trifluoromethyl)aniline preferentially yields 4-bromo-3-(trifluoromethyl)aniline.
Therefore, a more strategic approach is required to achieve the desired this compound isomer. A highly efficient and regioselective method involves the bromination of 4-(trifluoromethyl)aniline. In this starting material, the ortho-directing amino group and the meta-directing trifluoromethyl group work in concert to direct the incoming electrophile to the 3-position, leading to the desired product in high yield.
This document provides a detailed protocol for the synthesis of this compound via the bromination of 4-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in acetonitrile.
Materials:
-
4-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 4-(Trifluoromethyl)aniline |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (CH3CN) |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 - 5 hours |
| Reported Yield | High (typically >90%) |
| Purification Method | Column Chromatography |
| Final Product | This compound |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4-(trifluoromethyl)aniline as a key building block. This versatile substrate, featuring an electron-withdrawing trifluoromethyl group and a reactive bromine atom, is of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds. The protocols outlined below for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are based on established literature precedents for structurally similar compounds and are intended to serve as a comprehensive guide for reaction optimization and scale-up.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For an electron-deficient substrate such as this compound, the selection of an appropriate palladium catalyst and ligand is crucial to achieve high yields.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ (2.5) | Toluene | 110 | 12 | 88-98 |
Note: The data presented in this table is representative of typical conditions for Suzuki-Miyaura couplings of electron-deficient aryl bromides and may require optimization for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.1 M with respect to the aniline).
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aniline.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. The electron-deficient nature of this compound makes it a suitable substrate for this reaction.
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 24 | 80-90 |
| 4 | Indole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 75-85 |
Note: This data is based on established protocols for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethyl)aniline and similar substrates.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert atmosphere glassware (Schlenk tube or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the same Schlenk tube, add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous and deoxygenated solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aniline.
-
Reaction Execution: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired N-arylated aniline derivative.[1]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction provides a valuable method for the arylation of alkenes. The reaction of this compound with various alkenes can lead to the synthesis of substituted styrenes and other vinylated compounds.
Data Presentation: Representative Reaction Conditions for the Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 12 | 80-90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMA | 130 | 18 | 75-85 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 24 | 60-70 |
Note: This data is compiled from general Heck reaction protocols and may require optimization for the specific substrate.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and the ligand (if used, 2-6 mol%).
-
Reagent Addition: Add the base (1.5-2.0 equiv.) and the anhydrous solvent.
-
Alkene Addition: Add the alkene (1.2-1.5 equiv.) to the mixture.
-
Reaction Execution: Seal the vessel and heat the reaction to the desired temperature (typically 120-140 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired product.
Diagram: Heck Reaction Logical Relationship
Caption: Key components leading to the product in a Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | DMF | 70 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | Toluene | 80 | 10 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine (2) | Acetonitrile | 50 | 12 | 75-85 |
Note: The presented data is based on general Sonogashira coupling conditions and may need to be optimized for this compound.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (2-3 mol%), and CuI (4-5 mol%).
-
Solvent and Base Addition: Add the degassed solvent and the amine base (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction, filter off the ammonium salts, and wash with the solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired alkynylated aniline.
Diagram: Sonogashira Coupling Experimental Workflow
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
References
Nucleophilic aromatic substitution reactions involving 3-Bromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom and an electron-withdrawing trifluoromethyl group on the aniline ring provides two key points for molecular diversification. While the electron-deficient nature of the aromatic ring might suggest susceptibility to nucleophilic aromatic substitution (SNAr), the C-Br bond in this compound is more commonly functionalized through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, making them highly suitable for the synthesis of complex molecules in drug discovery and development.
These application notes provide an overview of the reactivity of this compound, focusing on palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling. Detailed protocols for these key transformations are also presented.
Application Notes
The synthetic utility of this compound primarily lies in its application as an electrophilic coupling partner in palladium-catalyzed reactions. The electron-withdrawing trifluoromethyl group enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds and is widely used to synthesize substituted anilines and diarylamines.[1] For a substrate like this compound, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the bromine-substituted position. The choice of phosphine ligand is critical for achieving high yields, with bulky, electron-rich ligands being particularly effective.[1]
Sonogashira Coupling: This cross-coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2] The Sonogashira coupling of this compound provides a direct route to substituted alkynyl anilines, which are versatile intermediates for the synthesis of heterocycles and other complex aromatic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2]
Suzuki Coupling: The Suzuki coupling reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] Reacting this compound with various boronic acids or esters under Suzuki conditions allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups. This reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3]
Data Presentation: Representative Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes representative conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners.
| Entry | Coupling Reaction | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 85-95 |
| 3 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | ~89 |
| 4 | Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 12 | High |
| 5 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| 6 | Suzuki | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 16 | >90 |
Yields are approximate and based on literature for similar substrates; they may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the palladium-catalyzed amination of this compound.[1]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the aniline.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-(trifluoromethyl)-3-morpholinophenyl)amine.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling of this compound.[2]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Sequentially add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), diisopropylamine (7.0 equivalents), and phenylacetylene (1.1 equivalents).[2]
-
Stir the reaction mixture at room temperature for 3 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylethynyl)-4-(trifluoromethyl)aniline.
Protocol 3: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C under reflux with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-phenyl-4-(trifluoromethyl)aniline.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes: Protocol for N-acetylation of 3-Bromo-4-(trifluoromethyl)aniline
Introduction
The N-acetylation of aromatic amines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of the amino group to moderate its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.[1] The resulting acetamides are often stable, crystalline solids, which facilitates their purification and handling.[2] This document provides a detailed protocol for the N-acetylation of 3-Bromo-4-(trifluoromethyl)aniline to synthesize N-(3-bromo-4-(trifluoromethyl)phenyl)acetamide. The procedure employs acetic anhydride as the acetylating agent, a common and effective method for this transformation.[1] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for preparing this specific acetanilide derivative.
Reaction Scheme
The acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline attacks a carbonyl carbon of acetic anhydride.[3][4]
This compound reacts with acetic anhydride to yield N-(3-bromo-4-(trifluoromethyl)phenyl)acetamide and acetic acid.
Data Presentation
The physical and chemical properties of the key reactant, reagent, and product are summarized in the table below for easy reference.
| Property | This compound | Acetic Anhydride | N-(3-bromo-4-(trifluoromethyl)phenyl)acetamide |
| CAS Number | 172215-91-7 | 108-24-7 | Not explicitly found, synthesized from starting material |
| Molecular Formula | C₇H₅BrF₃N | C₄H₆O₃ | C₉H₇BrF₃NO[5][6] |
| Molar Mass | 240.02 g/mol | 102.09 g/mol | 282.06 g/mol [5][7] |
| Appearance | Solid | Colorless liquid | Expected to be a solid |
| Melting Point | 108 °C | -73.1 °C | Not available |
| Boiling Point | 244.5 °C | 138-140 °C | Not available |
Experimental Protocol
This protocol is adapted from standard procedures for the acetylation of anilines.[8][9]
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Deionized Water
-
Ethanol
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 2.40 g, 10 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: While stirring the mixture, add acetic anhydride (1.5 mL, ~1.63 g, 16 mmol) in one portion.
-
Heating: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 110-120°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Maintain the reflux for approximately 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
Precipitation: A solid precipitate of the N-acetylated product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[8]
-
Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them thoroughly.
Characterization:
-
Determine the melting point of the purified product.
-
Acquire Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure of the N-(3-bromo-4-(trifluoromethyl)phenyl)acetamide.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
This compound: This compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[11][12] Avoid breathing dust.
-
Acetic Anhydride: Acetic anhydride is corrosive and flammable. It causes severe skin burns and eye damage and is harmful if inhaled.[13] Handle with extreme care and avoid contact with water, as it reacts exothermically.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizations
Reaction Mechanism
The diagram below illustrates the nucleophilic acyl substitution mechanism for the N-acetylation of an aniline.
Caption: Reaction mechanism for N-acetylation.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Workflow for the N-acetylation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. N-[4-BROMO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | CAS 41513-05-7 [matrix-fine-chemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. aksci.com [aksci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. ineos.com [ineos.com]
Application of 3-Bromo-4-(trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors
Introduction
3-Bromo-4-(trifluoromethyl)aniline is a critical starting material in the synthesis of a significant class of kinase inhibitors, particularly those featuring a urea or amide linkage. The strategic placement of the bromo and trifluoromethyl groups on the aniline ring provides essential handles for medicinal chemists to construct complex molecules that target specific protein kinases involved in oncogenic signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent kinase inhibitors such as Sorafenib and Regorafenib. These drugs are multi-kinase inhibitors that have demonstrated efficacy in treating various cancers by targeting pathways involved in tumor angiogenesis and cell proliferation.
Kinase Inhibition by Drugs Synthesized from this compound
Kinase inhibitors synthesized using this compound, such as Sorafenib and Regorafenib, are known to target multiple kinases. Sorafenib, for instance, inhibits both cell surface tyrosine kinase receptors like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor-beta (PDGFR-β), as well as intracellular serine/threonine kinases in the Raf-MEK-ERK pathway.[1][2] This multi-targeted approach allows for the disruption of key signaling cascades that drive tumor growth and the formation of new blood vessels that supply the tumor.
Caption: Simplified signaling pathway targeted by Sorafenib.
Experimental Protocols
The following protocols detail the synthesis of key kinase inhibitors starting from this compound.
Protocol 1: Synthesis of Sorafenib
Sorafenib is a bi-aryl urea derivative. A common synthetic route involves the reaction of an isocyanate derived from 4-chloro-3-(trifluoromethyl)aniline with an appropriate amine. However, a more direct and safer approach avoids the use of highly toxic phosgene by employing a phenyl carbamate intermediate.
Experimental Workflow:
Caption: General workflow for Sorafenib synthesis.
Detailed Procedure:
-
Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate:
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0°C, add phenyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the phenyl carbamate intermediate.
-
-
Synthesis of Sorafenib:
-
In a flask, combine the phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate intermediate (1.0 eq) and 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in pyridine.
-
Heat the mixture to 80°C for 3 hours.[3]
-
After the reaction is complete, evaporate the pyridine under vacuum.
-
Purify the crude product by column chromatography (dichloromethane/methanol, 30:1) to obtain Sorafenib.[3]
-
Protocol 2: Synthesis of Regorafenib
Regorafenib is structurally similar to Sorafenib. Its synthesis also involves the formation of a urea linkage between 4-chloro-3-(trifluoromethyl)phenyl isocyanate and an amine-containing intermediate.
Experimental Workflow:
Caption: General workflow for Regorafenib synthesis.
Detailed Procedure:
-
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:
-
Dissolve triphosgene in dichloromethane (DCM).
-
Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.
-
Subsequently, add a solution of triethylamine in DCM dropwise.
-
Remove the solvent by rotary evaporation to yield the isocyanate intermediate.[4]
-
-
Synthesis of Regorafenib:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0°C under an argon atmosphere.
-
Allow the mixture to stir at room temperature for 16 hours.
-
A precipitate will form. Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.[4]
-
Quantitative Data
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Sorafenib Derivative 4a | - | 1 - 4.3 µmol·L⁻¹ | Various Carcinoma, Lymphoma, and Leukemia cell lines |
| Sorafenib Derivative 4b | - | 1 - 4.3 µmol·L⁻¹ | Various Carcinoma, Lymphoma, and Leukemia cell lines |
| Sorafenib Derivative 4c | - | 1 - 4.3 µmol·L⁻¹ | Various Carcinoma, Lymphoma, and Leukemia cell lines |
| Sorafenib Derivative 4d | - | 1 - 4.3 µmol·L⁻¹ | Various Carcinoma, Lymphoma, and Leukemia cell lines |
| Sorafenib Derivative 4e | - | 1 - 4.3 µmol·L⁻¹ | Various Carcinoma, Lymphoma, and Leukemia cell lines |
| Compound 18 | PDGFRα | 67% inhibition at 10 nM | - |
| Compound 20 | PDGFRα | 77% inhibition at 10 nM | - |
| Tivozanib | VEGFR-1 | 0.21 | - |
| Tivozanib | VEGFR-2 | 0.16 | - |
| Tivozanib | VEGFR-3 | 0.24 | - |
Data compiled from multiple sources.[1][5][6] Note that some data is presented as a percentage of inhibition at a specific concentration.
Conclusion
This compound is an indispensable building block in the synthesis of potent multi-kinase inhibitors. The protocols provided herein offer a framework for the laboratory synthesis of Sorafenib and Regorafenib. The presence of the trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[7] The continued exploration of derivatives based on this scaffold holds promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity.
References
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tarjomefa.com [tarjomefa.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 3-Bromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 3-Bromo-4-(trifluoromethyl)aniline. This versatile building block is pivotal in the synthesis of a variety of therapeutic agents, particularly kinase inhibitors used in oncology. The strategic positioning of the bromo and trifluoromethyl groups on the aniline scaffold allows for diverse chemical modifications through palladium-catalyzed cross-coupling reactions, making it a valuable precursor in drug discovery and development.
Overview of Synthetic Transformations
This compound serves as a key starting material for introducing complex molecular scaffolds through well-established cross-coupling reactions. The primary transformations discussed in these notes are:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing diarylamines.
-
Suzuki-Miyaura Coupling: For the creation of C-C bonds to produce biaryl compounds.
-
Sonogashira Coupling: For the formation of C-C bonds between the aryl halide and a terminal alkyne, leading to alkynyl-anilines.
These reactions are instrumental in the synthesis of active pharmaceutical ingredients (APIs) such as Nilotinib, Sorafenib, and Regorafenib, which are potent inhibitors of various protein kinases involved in cancer progression.
Experimental Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules.[1]
General Protocol:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Base and Solvent: Add a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.2-2.0 equiv.) to the flask. Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to achieve a concentration of 0.1-0.5 M with respect to the aniline.
-
Reaction Execution: Stir the mixture at a temperature ranging from 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[1]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted-4-(trifluoromethyl)aniline derivative.[1]
Experimental Workflow for Buchwald-Hartwig Amination:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organohalide. It is widely used for the synthesis of biaryl compounds.
General Protocol:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or CsF, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 75-85 |
Note: Data is representative and based on analogous reactions with similar substrates. Yields are for isolated products.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
General Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in an anhydrous, degassed solvent (e.g., THF or DMF).
-
Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 70 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by flash column chromatography.
Quantitative Data for Representative Sonogashira Coupling Reactions:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 50 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 60 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2/4) | CuI (2) | Et₃N (2) | Dioxane | RT | 12 | 70-80 |
Note: Data is representative and based on analogous reactions with similar substrates. Yields are for isolated products.
Application in the Synthesis of Kinase Inhibitors
The pharmaceutical intermediates synthesized from this compound are crucial for the production of several targeted cancer therapies. These drugs function by inhibiting specific protein kinases that are critical for tumor growth, angiogenesis, and survival.
Signaling Pathways Targeted by Derived Pharmaceuticals
The multi-kinase inhibitors Sorafenib and Regorafenib, and the BCR-ABL inhibitor Nilotinib, are synthesized using intermediates derived from this compound. These drugs target key signaling pathways implicated in cancer.
-
RAF-MEK-ERK Pathway: This pathway is a central signaling cascade that regulates cell proliferation and survival. Sorafenib is a potent inhibitor of RAF kinases, thereby blocking downstream signaling to MEK and ERK.[2]
-
VEGFR and PDGFR Pathways: These receptor tyrosine kinases are crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow. Sorafenib and Regorafenib inhibit VEGFR and PDGFR, cutting off the tumor's blood supply.[3][4]
-
BCR-ABL and JAK-STAT Pathways: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Nilotinib is a potent inhibitor of BCR-ABL.[5] The JAK-STAT pathway is also implicated in CML, and its activity can be modulated by Nilotinib treatment.[6]
Diagram of the RAF-MEK-ERK Signaling Pathway:
Diagram of VEGFR/PDGFR Signaling in Angiogenesis:
Diagram of the BCR-ABL Signaling Pathway:
Conclusion
This compound is a high-value starting material for the synthesis of complex pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions described herein—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide efficient and versatile methods for the elaboration of this core structure. The resulting intermediates are integral to the industrial production of targeted therapies that have a significant impact on the treatment of various cancers. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
Synthetic Routes to Novel Herbicides Utilizing 3-Bromo-4-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel herbicidal candidates starting from 3-Bromo-4-(trifluoromethyl)aniline. This versatile building block offers a scaffold for the development of potent herbicides targeting key enzymatic pathways in weeds. The protocols outlined below focus on two powerful cross-coupling methodologies: the Ullmann condensation for the synthesis of diphenyl ether herbicides and the Buchwald-Hartwig amination for the creation of N-aryl aniline derivatives.
Introduction
This compound is a valuable starting material in agrochemical synthesis due to the presence of a trifluoromethyl group, which can enhance the metabolic stability and binding affinity of the final compound, and a bromine atom that serves as a versatile handle for cross-coupling reactions. The strategic combination of these functionalities allows for the creation of diverse molecular architectures with potential herbicidal activity. This application note explores the synthesis of two major classes of herbicides: Protoporphyrinogen Oxidase (PPO) inhibitors and Acetohydroxyacid Synthase (AHAS) inhibitors.
Target Signaling Pathways
Protoporphyrinogen Oxidase (PPO) Inhibition
Diphenyl ether herbicides, accessible through the Ullmann condensation, are a well-established class of PPO inhibitors. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, leading to weed death.
Caption: PPO Inhibition Pathway.
Acetohydroxyacid Synthase (AHAS) Inhibition
N-aryl aniline derivatives, which can be synthesized via the Buchwald-Hartwig amination, are known to act as AHAS inhibitors. AHAS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. By inhibiting AHAS, these herbicides starve the plant of these vital amino acids, leading to growth cessation and eventual death.[1]
Caption: AHAS Inhibition Pathway.
Synthetic Routes and Experimental Protocols
The following sections detail the synthetic routes and provide generalized experimental protocols for the synthesis of diphenyl ether and N-aryl aniline herbicides from this compound.
Route 1: Synthesis of Diphenyl Ether Derivatives via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ether linkages, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.
Caption: Ullmann Condensation Workflow.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired substituted phenol (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., L-proline, 0.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diphenyl ether derivative.
Route 2: Synthesis of N-Aryl Aniline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines.[2]
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine or aniline (1.1-1.2 eq.) to the tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl aniline derivative.[2]
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal activity of representative PPO and AHAS inhibitors containing a trifluoromethylphenyl moiety. While specific data for direct derivatives of this compound are not widely available in public literature, the data for these structurally related compounds provide a strong rationale for the proposed synthetic routes.
Table 1: In Vitro PPO Inhibitory Activity of Trifluoromethyl-Containing Diphenyl Ether Herbicides
| Compound | Target Enzyme | IC₅₀ (µmol/L) | Reference |
| Oxyfluorfen | PPO | 0.150 | [1][3] |
| Fomesafen | PPO | Not Specified | [4] |
| Lactofen | PPO | Not Specified | [4] |
| Compound G4* | PPO | 0.0468 | [1][3] |
*Compound G4 is a novel diphenyl ether derivative containing a five-membered heterocycle and a trifluoromethyl group.[1][3]
Table 2: Herbicidal Activity of Trifluoromethyl-Containing AHAS Inhibitors
| Compound | Weed Species | EC₅₀ (g a.i./ha) | Reference |
| Flupyrsulfuron-methyl | Alopecurus myosuroides | 5 - 10 | |
| Mesosulfuron-methyl | Alopecurus myosuroides | 10 - 15 | |
| Propoxycarbazone-sodium | Bromus spp. | 20 - 30 |
Note: The data in these tables are for illustrative purposes and represent the activity of commercial herbicides or published research compounds with similar structural features to those proposed in the synthetic routes.
Conclusion
The synthetic routes outlined in this application note, utilizing Ullmann condensation and Buchwald-Hartwig amination, provide a robust framework for the development of novel herbicides from this compound. The resulting diphenyl ether and N-aryl aniline derivatives are promising candidates for potent PPO and AHAS inhibitors, respectively. The provided protocols and data serve as a valuable resource for researchers in the agrochemical industry to explore new chemical space in the ongoing effort to develop effective and selective weed management solutions. Further optimization of the synthesized compounds through structural modifications is encouraged to enhance their herbicidal efficacy and crop safety.
References
- 1. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. | Semantic Scholar [semanticscholar.org]
- 4. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Bromination of 3-(Trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brominated 3-(trifluoromethyl)aniline derivatives are crucial intermediates in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic placement of a bromine atom and a trifluoromethyl group on the aniline ring provides functional handles for further chemical modifications.[1] The synthesis of these compounds is typically achieved through electrophilic aromatic substitution.
However, the direct bromination of 3-(trifluoromethyl)aniline presents a significant challenge. The amino (-NH₂) group is a powerful activating group that strongly directs electrophiles to the ortho and para positions, often leading to polybromination and a mixture of products.[3][4] Conversely, the trifluoromethyl (-CF₃) group is a deactivating meta-director.[3] The potent activating effect of the amino group generally dominates the reaction's outcome.[3]
To achieve selective monobromination, two primary strategies are employed:
-
Use of Milder Brominating Agents: Reagents like N-Bromosuccinimide (NBS) allow for a more controlled reaction, favoring the formation of the para-bromo isomer.[1][5]
-
Protection of the Amino Group: Converting the highly activating amino group to a less activating acetamido group (-NHCOCH₃) tempers its reactivity, enabling clean monobromination. The protecting group is subsequently removed via hydrolysis.[3][6]
This document provides detailed protocols for two effective methods for the regioselective bromination of 3-(trifluoromethyl)aniline.
Method Comparison
The selection of a bromination method depends on factors such as desired regioselectivity, scale, and available reagents. The following table summarizes key parameters for different approaches.
| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Direct (NBS) | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 3 hours | 90-92% | [1][5] |
| Direct (Tetrabromo...) | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane (DCM) | -10 °C to Room Temp | ~1 hour | High | [1][7] |
| Protecting Group | Acetic Anhydride, then Bromine | Glacial Acetic Acid | 0-5 °C to Room Temp | 1-2 hours (bromination) | Good (not quantified) | [3] |
Reaction Pathway and Directing Effects
The substitution pattern in the electrophilic bromination of 3-(trifluoromethyl)aniline is controlled by the competing directing effects of the amino and trifluoromethyl groups. The strongly activating ortho-, para-directing -NH₂ group favors substitution at the 2, 4, and 6 positions, while the deactivating meta-directing -CF₃ group favors the 5 position. Due to the dominance of the -NH₂ group and steric hindrance from the adjacent -CF₃ group, the para-substituted product (4-bromo-3-(trifluoromethyl)aniline) is preferentially formed.[1]
Caption: Regioselectivity in the bromination of 3-(trifluoromethyl)aniline.
Experimental Protocols
Safety Precaution: Aniline and its derivatives are toxic and can be absorbed through the skin. Bromine and its sources are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][8]
Protocol 1: Direct Synthesis of 4-Bromo-3-(trifluoromethyl)aniline using NBS
This method utilizes N-Bromosuccinimide (NBS) for a direct and high-yielding regioselective bromination.[1][5]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF.
-
Reagent Addition: In a separate flask, prepare a solution of NBS (1.0 eq) in DMF. Add this solution dropwise to the aniline solution at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer with brine (2x). This helps to remove the DMF solvent.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a brownish solid, can be further purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure 4-bromo-3-(trifluoromethyl)aniline.[3] A yield of 90-92% is reported for this procedure.[5]
Caption: Experimental workflow for the direct bromination using NBS.
Protocol 2: Controlled Monobromination via Acetylation
This classic three-step method provides excellent control over the reaction by temporarily reducing the activating strength of the amino group.[3]
Part A: Acetylation of 3-(Trifluoromethyl)aniline
-
Reaction Setup: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure complete reaction.
-
Precipitation: Pour the warm mixture into ice-cold water to precipitate the product, 3-acetamido-benzotrifluoride.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Part B: Bromination of 3-Acetamido-benzotrifluoride
-
Reaction Setup: Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) from Part A in glacial acetic acid. Cool the solution in an ice bath to 0-5°C.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.
-
Isolation: Collect the product by vacuum filtration. Wash sequentially with water and then a sodium bisulfite solution to quench any excess bromine. Dry the product.
Part C: Hydrolysis (Deacetylation)
-
Reaction Setup: To the crude product from Part B, add a solution of aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Neutralization: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product, 4-bromo-3-(trifluoromethyl)aniline.
-
Isolation: Collect the product by vacuum filtration, wash with water, and dry.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.[3]
Caption: Workflow for the protection-bromination-deprotection sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols: 3-Bromo-4-(trifluoromethyl)aniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)aniline is an aromatic amine containing both a bromine atom and a trifluoromethyl group. While its direct applications in materials science are not extensively documented in publicly available literature, its unique substitution pattern offers significant potential for the development of advanced materials. The electron-withdrawing nature of the trifluoromethyl group can impart desirable properties such as high thermal stability, low dielectric constant, and enhanced solubility in organic solvents. The presence of a bromine atom provides a reactive site for further functionalization and can also contribute to flame retardant properties.
These application notes provide an overview of the potential uses of this compound in the synthesis of high-performance polymers, such as polyamides and polyurethanes. The information is largely based on the well-established structure-property relationships of similar fluorinated and brominated aromatic compounds. Detailed, adaptable experimental protocols are provided to guide researchers in the synthesis and characterization of novel materials derived from this versatile building block.
Potential Applications in Materials Science
Based on the known properties of structurally related compounds, this compound is a promising candidate for the following applications:
-
High-Performance Polyamides: As a diamine precursor, it can be used to synthesize aromatic polyamides with high thermal stability, good mechanical properties, and improved solubility. The trifluoromethyl group can disrupt polymer chain packing, leading to amorphous polymers with enhanced processability and optical transparency.[1]
-
Flame-Retardant Polymers: The bromine atom can be incorporated into polymer backbones to enhance their flame retardancy. Brominated compounds are known to act as effective flame retardants, particularly in materials used for electronics and construction.[2][3]
-
Low-Dielectric Materials: The low polarizability of the C-F bond in the trifluoromethyl group can lead to polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.[4][5]
-
Polyurethanes: this compound can be converted to the corresponding isocyanate, a key monomer for the synthesis of polyurethanes with potentially high thermal stability and specific mechanical properties.[6]
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of polymers and their precursors using this compound.
Protocol 1: Synthesis of Aromatic Polyamides via Yamazaki-Higashi Polycondensation
This protocol describes a method for the direct polycondensation of a diamine with a dicarboxylic acid using a phosphite activating agent. This method is particularly useful for the synthesis of high molecular weight aromatic polyamides under mild conditions.[7][8][9]
Materials:
-
Diamine monomer (synthesized from this compound, e.g., a diamine containing this moiety)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the diamine monomer, an equimolar amount of the aromatic dicarboxylic acid, and LiCl (5% w/v of the solvent).
-
Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v).
-
Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Add anhydrous pyridine (2 molar equivalents based on the dicarboxylic acid) to the reaction mixture.
-
Add triphenyl phosphite (2 molar equivalents based on the dicarboxylic acid) to the reaction mixture.
-
Heat the reaction mixture to 100-115 °C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Characterization:
-
Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity of a 0.5 g/dL solution in NMP at 30 °C using an Ubbelohde viscometer.
-
FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying characteristic N-H and C=O stretching bands.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the resulting polyamide.
Protocol 2: Synthesis of a Diisocyanate from this compound
This protocol outlines the phosgenation of an aromatic amine to produce the corresponding isocyanate, a key precursor for polyurethanes. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound
-
Toluene, anhydrous
-
Phosgene (or a phosgene substitute like triphosgene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for excess phosgene, dissolve this compound in anhydrous toluene.
-
Bubble phosgene gas through the stirred solution at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 100-130 °C).
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the N-H stretching bands of the amine and the appearance of the characteristic strong N=C=O stretching band of the isocyanate around 2270 cm⁻¹.
-
Once the reaction is complete, purge the system with an inert gas to remove any unreacted phosgene.
-
The resulting diisocyanate can be purified by distillation under reduced pressure.
Data Presentation
The following tables summarize typical properties of aromatic polyamides containing trifluoromethyl groups, which can serve as a benchmark for materials synthesized from this compound.
Table 1: Thermal Properties of Aromatic Polyamides with Trifluoromethyl Groups [1][4]
| Polymer Backbone | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C in N2) |
| Polyamide from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and Terephthalic Acid | > 300 | 465 |
| Polyamide from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and Isophthalic Acid | > 300 | 458 |
| Poly(amide-imide) from trifluoromethylated trimellitic anhydride | 280 - 320 | 437 - 452 |
Table 2: Optical and Dielectric Properties of Aromatic Polyamides with Trifluoromethyl Groups [1][4]
| Polymer Backbone | Cut-off Wavelength (nm) | Transmittance at 550 nm (%) | Refractive Index (at 633 nm) | Dielectric Constant (at 1 MHz) |
| Polyamide from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and Terephthalic Acid | 367 | 88 | 1.5833 | Not Reported |
| Polyamide from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and Isophthalic Acid | 337 | 90 | 1.5333 | Not Reported |
| Poly(amide-imide) from trifluoromethylated trimellitic anhydride | 356 - 362 | 84 - 87 | Not Reported | Not Reported |
Mandatory Visualization
Caption: Workflow for the synthesis of aromatic polyamides.
Caption: Synthesis of a diisocyanate precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Flame retardants, high molecular weight brominated polymers [lets-talk-bromine.bsef.com]
- 3. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-Bromo-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Low Yield of the Desired this compound Product
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the purity of the starting material, 4-(trifluoromethyl)aniline, which can degrade upon improper storage (exposure to air, light, or moisture).[1] It is crucial to verify the purity of the aniline using methods like TLC before starting the reaction.[1] Reaction conditions such as temperature and solvent also play a critical role. Screening different solvents and temperatures can help optimize the reaction for a better yield.[1] For instance, using N,N-dimethylformamide (DMF) as a solvent with N-Bromosuccinimide (NBS) at room temperature has been reported to give yields of 90-92%.[2][3]
Issue: Formation of Multiple Products and Impurities
Q2: I am observing the formation of multiple products, including di-brominated species and other isomers. How can I increase the selectivity for the desired monobrominated product?
A2: The formation of multiple products is a common challenge due to the strong activating nature of the amino group, which can lead to over-bromination.[4] To enhance selectivity for the desired this compound, several strategies can be employed:
-
Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for monobromination of anilines.[5] Another effective reagent is 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one, which can provide high yields of the para-brominated product.[2][5]
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the desired para-substituted product.[4] For example, when using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one, the reaction is typically carried out at -10 °C to 0 °C.[2]
-
Protecting Group Strategy: To prevent over-bromination, the highly activating amino group can be protected, for example, by acetylation. The resulting acetanilide is less activated, allowing for more controlled monobromination. The protecting group can then be removed by hydrolysis.[4]
Common impurities can include unreacted starting material, over-brominated species like di-bromo-3-(trifluoromethyl)aniline, and positional isomers.[6]
Issue: Difficulty in Product Purification
Q3: I am struggling to purify the final product from unreacted starting materials and isomers. What are the recommended purification techniques?
A3: The separation of this compound from structurally similar impurities can be challenging.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and other byproducts.[4] Optimizing the solvent system by using a less polar eluent can improve separation.[1]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[2]
-
Work-up Procedure: A thorough work-up is crucial. For instance, when using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one, washing the organic layer with an aqueous sodium hydroxide solution is necessary to remove the 2,4,6-tribromophenol byproduct.[2]
Data Presentation
Table 1: Comparison of Different Brominating Agents and Conditions
| Brominating Agent | Solvent | Temperature | Reaction Time | Reported Yield | Key Considerations |
| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 3 hours | 90-92% | Good yield, but traces of dibrominated products may be observed.[2][3] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temp. | ~1 hour | High yields reported | Requires removal of 2,4,6-tribromophenol byproduct during work-up.[2][5] |
| Bromine in Acetic Acid (with protecting group) | Glacial Acetic Acid | 0-5 °C to Room Temp. | 1-2 hours | Not specified, but a controlled method | Involves a three-step process: acetylation, bromination, and hydrolysis.[4] |
| Cupric Bromide (CuBr₂) | Tetrahydrofuran (THF) or Ionic Liquid | Not specified | Not specified | High selectivity for para-bromination reported.[7] | Offers a potentially more environmentally friendly approach.[7] |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF and add it dropwise to the aniline solution at room temperature with vigorous stirring.[3]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.[3]
-
Extraction: Wash the organic layer with a brine solution.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[2]
Protocol 2: Synthesis using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
Reaction Setup: Dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane in an Erlenmeyer flask and cool the solution to -10 °C.[2]
-
Addition of Brominating Agent: While stirring, add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions, maintaining the temperature between -10 °C and 0 °C.[2]
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.[2]
-
Work-up and Extraction: Extract the reaction mixture twice with a 2 N aqueous sodium hydroxide solution to remove the 2,4,6-tribromophenol byproduct.[2]
-
Washing: Wash the organic layer with water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound using NBS.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
Technical Support Center: Bromination of Trifluoromethylanilines
Welcome to our technical support center for the bromination of trifluoromethylanilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on this important synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during the bromination of trifluoromethylanilines in a practical question-and-answer format.
Issue: Poor Control Over the Reaction, Leading to Multiple Products
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective monobromination?
A1: This is a frequent challenge due to the powerful activating nature of the amino group in electrophilic aromatic substitution reactions. Despite the presence of the deactivating trifluoromethyl group, the aniline ring remains highly susceptible to over-bromination.[1][2]
The most effective strategy to control the reactivity is to temporarily protect the amino group, most commonly through acetylation. Reacting the trifluoromethylaniline with acetic anhydride will form the corresponding acetanilide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than a free amino group. This moderation allows for a more controlled monobromination, primarily at the para-position due to steric hindrance at the ortho positions. The acetyl group can be subsequently removed by hydrolysis to yield the desired monobrominated trifluoromethylaniline.[1][2]
Issue: Difficulty in Achieving Desired Regioselectivity
Q2: I've protected the amino group, but I'm still getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para-product?
A2: While protecting the amino group is a major step towards regioselectivity, several factors can be optimized to favor the formation of the para-isomer:[1]
-
Reaction Temperature: Lowering the reaction temperature generally enhances the selectivity for the thermodynamically more stable para-product.[1]
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Acetic acid is a commonly used solvent for these reactions.[1]
-
Brominating Agent: Utilizing a milder brominating agent can provide better control. N-Bromosuccinimide (NBS) is often a good alternative to molecular bromine (Br₂) for improving selectivity.[1]
Q3: What is the directing influence of the trifluoromethyl (-CF₃) group in this reaction?
A3: The trifluoromethyl group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director.[1][3] However, in trifluoromethylanilines, the strongly activating and ortho-, para-directing effect of the amino group typically dominates the reaction's regiochemical outcome.[1]
Issue: Low Reaction Yield
Q4: My bromination reaction is resulting in a low yield of the desired product. What are the potential causes?
A4: Low yields can arise from several factors:[2]
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Incomplete Reaction: The reaction time may be too short or the temperature too low for the deactivated ring system.
-
Side Reactions: Oxidation of the aniline can be a significant side reaction.[2]
-
Substrate Deactivation: In strongly acidic conditions, the amino group can be protonated to form an ammonium ion (-NH₃⁺), which is a deactivating, meta-directing group.[2]
-
Poor Workup and Isolation: The desired product may be lost during extraction and purification steps.
Issue: Product Purification Challenges
Q5: I'm finding it difficult to separate the different brominated isomers. What purification techniques are recommended?
A5: The separation of closely related positional isomers of brominated trifluoromethylanilines can be challenging. The most effective and widely used method is column chromatography on silica gel. It is advisable to first determine an optimal solvent system using thin-layer chromatography (TLC) before performing the column separation. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective.[1] In some instances, recrystallization can also be a viable purification method if a suitable solvent can be identified.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative bromination reactions of trifluoromethylanilines.
Table 1: Comparison of Brominating Agents for 3-(Trifluoromethyl)aniline
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield of 4-bromo-3-(trifluoromethyl)aniline | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temp | 3h | 90-92% | [4][5] |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to Room Temp | ~1h | High yields reported | [4][6] |
Note: Traces of dibrominated products were observed in the reaction with NBS.[5]
Experimental Protocols
Protocol 1: Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation [1]
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
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In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. Note that the reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction proceeds to completion.
-
Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 3-Acetamido-benzotrifluoride
-
Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.
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Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.
-
Dry the product.
Step 3: Hydrolysis of 4-Bromo-3-acetamido-benzotrifluoride
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To the crude 4-bromo-3-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Direct Bromination of 3-(Trifluoromethyl)aniline with N-Bromosuccinimide (NBS) [4][5]
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In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
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Prepare a solution of NBS (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer with a brine solution.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The resulting solid can be further purified by recrystallization or column chromatography if necessary.
Visual Guides
The following diagrams illustrate key concepts and workflows related to the bromination of trifluoromethylanilines.
References
Technical Support Center: Purification of Crude 3-Bromo-4-(trifluoromethyl)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 3-Bromo-4-(trifluoromethyl)aniline by recrystallization.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is a suitable solvent for the recrystallization of this compound? A1: A documented solvent for the recrystallization of this compound is ligroine, which yielded crystals with a melting point of 108°C.[1][2] Ligroine is a non-polar hydrocarbon solvent mixture. Other similar non-polar solvents like heptane or iso-octane may also be effective. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at lower temperatures.[3]
Q2: My compound is separating as an oil during cooling ("oiling out"). What can I do? A2: "Oiling out" is a common problem with amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[4] This often happens if the solution is too concentrated or cooled too quickly. To resolve this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.[4][5]
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Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[4][5]
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If you have a pure crystal, use it as a seed crystal to encourage proper crystal lattice formation.[3][4]
Q3: The compound dissolved, but no crystals are forming upon cooling. What is the issue? A3: This is typically due to either using too much solvent or the formation of a stable supersaturated solution.[6]
-
Too much solvent: If the solution is not saturated enough at the lower temperature, crystals will not form. You can gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[6]
-
Supersaturation: To induce crystallization from a supersaturated solution, you can:
Q4: The recovery of my purified product is very low. What are the potential causes? A4: A low yield can result from several factors during the recrystallization process:[5][7]
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Using excess solvent: The most common cause is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. Always use the minimum amount of near-boiling solvent to just dissolve the crude product.[3][7]
-
Premature crystallization: If the solution cools and forms crystals during a hot filtration step (if performed), product will be lost. Ensure the funnel and receiving flask are pre-heated.[6]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient period. Cooling in an ice bath after slow cooling to room temperature can maximize crystal formation.[3]
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Excessive rinsing: Washing the collected crystals with too much or non-chilled solvent will redissolve some of the product. Use a minimal amount of ice-cold solvent for rinsing.[3]
Q5: What are the likely impurities in my crude this compound sample? A5: Impurities often originate from the synthesis process. Common impurities can include unreacted starting materials, such as 4-(trifluoromethyl)aniline, and byproducts from the bromination reaction.[8] These byproducts may include:
-
Positional isomers: Other isomers of bromo-4-(trifluoromethyl)aniline may be present depending on the regioselectivity of the synthesis.[8]
-
Over-brominated species: Di-bromo-(trifluoromethyl)aniline isomers can form if the bromination reaction is not well-controlled.[8][9]
Quantitative Data
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][10] |
| CAS Number | 172215-91-7 | [10][11] |
| Molecular Formula | C₇H₅BrF₃N | [1][11] |
| Molecular Weight | 240.02 g/mol | [1][10] |
| Melting Point | 108°C | [1][2] |
| Boiling Point | 244.5 ± 40.0 °C (Predicted) | [1][2] |
| Appearance | Light yellow to brown solid/liquid | [1][9] |
| Recrystallization Solvent | Ligroine | [1][2] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of crude this compound. The optimal solvent and volumes should be determined on a small scale first if not using a known solvent like ligroine.
1. Solvent Selection:
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Place approximately 20-30 mg of the crude material into a small test tube.
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Add a potential solvent (e.g., ligroine, heptane) dropwise.
-
Observe solubility at room temperature. If it dissolves readily, the solvent is too good.
-
Gently heat the mixture. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[6]
2. Dissolution:
-
Place the bulk of the crude product into an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ligroine) and bring the mixture to a gentle boil using a hot plate.
-
Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.[3]
3. Decolorization (Optional):
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If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
4. Hot Filtration (Optional):
-
This step is necessary if insoluble impurities are present or if charcoal was used.
-
Preheat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
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Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Recrystallization Workflow
References
- 1. 172215-91-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C7H5BrF3N | CID 18614802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 172215-91-7 [matrix-fine-chemicals.com]
Overcoming poor solubility of 3-Bromo-4-(trifluoromethyl)aniline in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-Bromo-4-(trifluoromethyl)aniline in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The solubility of this compound is governed by its molecular structure. It possesses a combination of a polar amino (-NH2) group and a large, nonpolar aromatic ring substituted with a bromine atom and a highly hydrophobic trifluoromethyl (-CF3) group.[1][2] This structure results in strong intermolecular forces in its solid crystalline state. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome these crystal lattice forces. Many common solvents may not provide the optimal balance of polarity and non-polar interactions to effectively solvate both ends of the molecule, leading to poor solubility.
Q2: Based on its structure, which types of solvents are most likely to dissolve this compound?
A2: According to the "like dissolves like" principle, solvents with properties that are a hybrid of polar and nonpolar characteristics are often the best candidates.[3]
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Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Dichloromethane (DCM) are often effective.[4] DCM and Chloroform, for instance, are mentioned as suitable solvents for similar halogenated anilines.[4]
-
Non-Polar Solvents: Aromatic solvents like toluene might be effective due to interactions with the compound's phenyl ring.[2]
Q3: What is co-solvency and how can it be used to improve the solubility of this compound?
A3: Co-solvency is a technique where a mixture of solvents is used to increase the solubility of a solute that is poorly soluble in a single solvent.[6][7] A "co-solvent" is a water-miscible organic solvent that, when added to the primary solvent, reduces the overall polarity and can better solvate a nonpolar or mixed-polarity compound.[8] For instance, if a reaction needs to be run in a moderately polar solvent where this compound has low solubility, adding a small amount of a stronger, miscible solvent like DMF or DMSO can significantly enhance its concentration in the solution.[6][8]
Q4: Can heating the reaction mixture improve the solubility of this compound?
A4: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid.[9] This is a common and effective strategy. However, it is crucial to consider the thermal stability of all reactants, reagents, and the solvent itself. Ensure that the chosen temperature does not cause degradation or trigger unwanted side reactions. Also, be aware that the compound may precipitate out of the solution upon cooling.
Q5: What are some alternative strategies if conventional methods fail to dissolve the compound for a reaction?
A5: If solubility remains a significant barrier, you can explore advanced techniques. One powerful method is mechanochemistry , often performed using a ball mill.[10] This solvent-free or minimal-solvent approach uses mechanical force to initiate chemical reactions in the solid state, completely bypassing solubility issues.[10] This technique has been successfully applied to cross-coupling reactions of insoluble aryl halides.[10]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
If you are encountering solubility issues, a systematic approach to finding a suitable solvent is recommended.
-
Consult the Predicted Solubility Profile: Refer to the data in Table 1 to select initial candidates for screening.
-
Small-Scale Tests: Use a small, measured amount of this compound (e.g., 5-10 mg) in a vial.
-
Add Solvent Incrementally: Add a measured volume of the chosen solvent (e.g., 0.5 mL) and observe solubility at room temperature with agitation (vortexing or stirring).
-
Test with Heating: If the compound is not soluble at room temperature, gently heat the mixture while observing for dissolution. Note the approximate temperature at which it dissolves and if it precipitates upon cooling.
-
Document Observations: Keep a clear record of the solvents tested, approximate solubility (e.g., mg/mL), and the effect of temperature.
Guide 2: Implementing a Co-Solvent System
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Select a Primary Solvent: Choose a primary solvent that is most suitable for your reaction chemistry, even if the starting material's solubility is low.
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Choose a Co-Solvent: Select a co-solvent in which this compound is highly soluble (e.g., DMF, DMSO).
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Start with a Small Percentage: Prepare the reaction mixture in the primary solvent and then add the co-solvent dropwise or as a small percentage of the total volume (e.g., 5-10% v/v).[6]
-
Observe and Adjust: Agitate the mixture and observe for dissolution. If necessary, slightly increase the percentage of the co-solvent until the compound dissolves. Be mindful that changing the solvent composition can affect reaction kinetics and outcomes.
Data Presentation
Table 1: Predicted Solubility Profile of this compound
Disclaimer: The following data is predictive and based on general solubility principles ("like dissolves like") and information available for structurally similar compounds.[1][3][11] Experimental verification is highly recommended.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and ability to solvate both polar and nonpolar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, a very strong solvent for a wide range of organic compounds. | |
| Dichloromethane (DCM) | Soluble to Moderately Soluble | Moderate polarity, often effective for halogenated aromatic compounds.[1] | |
| Tetrahydrofuran (THF) | Moderately Soluble | Good general-purpose solvent, but may be less effective than DMF or DMSO. | |
| Acetonitrile | Sparingly Soluble | Can be a candidate, but its polarity might not be optimal. | |
| Polar Protic | Methanol / Ethanol | Moderately to Sparingly Soluble | The amino group can H-bond, but the large hydrophobic part limits solubility.[1][5] |
| Water | Insoluble | The large, nonpolar trifluoromethyl and bromo-phenyl group dominates.[1] | |
| Non-Polar | Toluene | Moderately to Sparingly Soluble | Aromatic π-π stacking interactions can promote solubility.[2] |
| Hexanes / Heptane | Insoluble | Lacks the polarity needed to interact with the amino group. | |
| Diethyl Ether | Sparingly Soluble | Predicted to have some solubility based on general amine behavior.[1] |
Experimental Protocols
Protocol: Determination of Solubility by the Gravimetric Method
This protocol provides a reliable method to quantitatively determine the solubility of this compound in a specific solvent at a set temperature.[1][12][13][14]
Materials:
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This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with tight-sealing caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Glass syringe with a syringe filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish or vial
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[1]
-
Accurately pipette a known volume of the desired solvent (e.g., 5.0 mL) into the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure the solution is saturated.[13]
-
-
Sample Collection:
-
After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant into the glass syringe fitted with a syringe filter. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into the pre-weighed evaporation dish.
-
Record the total weight of the dish plus the solution.
-
Carefully evaporate the solvent. This can be done in a fume hood or a vacuum oven at a temperature well below the boiling point of the solute.
-
Once the solvent is fully evaporated, weigh the dish containing the dry solute residue. Continue drying and weighing until a constant weight is achieved.[12]
-
-
Calculation:
-
Mass of dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish).
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute).
-
Solubility ( g/100g solvent): (Mass of dissolved solute / Mass of solvent) * 100.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Diagram illustrating the principle of co-solvency.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. pharmajournal.net [pharmajournal.net]
Technical Support Center: Synthesis of Monobrominated 3-(Trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polybromination of 3-(trifluoromethyl)aniline during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does direct bromination of 3-(trifluoromethyl)aniline lead to multiple brominated products?
A1: The primary reason for polybromination is the strong activating nature of the amino (-NH₂) group in electrophilic aromatic substitution reactions.[1][2] This group donates significant electron density to the aromatic ring, making it highly reactive towards electrophiles like bromine.[3] Consequently, substitution occurs readily at the available ortho and para positions, leading to a mixture of di- and tri-brominated products.[1][4] While the trifluoromethyl (-CF₃) group is deactivating, the activating effect of the amino group is dominant.[4]
Q2: What are the most common side products observed during the bromination of 3-(trifluoromethyl)aniline?
A2: The major side products are typically the result of over-bromination.[4] Given the directing effects of the amino and trifluoromethyl groups, the expected polybrominated side products include 2,4-dibromo-3-(trifluoromethyl)aniline, 4,6-dibromo-3-(trifluoromethyl)aniline, and 2,4,6-tribromo-3-(trifluoromethyl)aniline.[4]
Q3: How can I selectively synthesize a monobrominated product?
A3: The most effective and widely used strategy to achieve selective monobromination is to temporarily protect the amino group.[1][3] This is typically done by converting the aniline to an acetanilide through acetylation with acetic anhydride.[2][5] The resulting acetylamino group is less activating than a free amino group, which moderates the ring's reactivity and allows for a more controlled bromination, primarily at the para position.[4][6] The acetyl protecting group can then be removed via hydrolysis to yield the desired monobrominated aniline.[4]
Q4: Are there alternative brominating agents that can improve selectivity without protecting the amino group?
A4: Yes, using milder brominating agents can offer better control and selectivity. N-Bromosuccinimide (NBS) is a common alternative to molecular bromine (Br₂) and can provide higher yields of the monobrominated product under milder conditions.[7][8] Another specialized reagent that has been used for selective monobromination of aromatic amines is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC, indicating polybromination | The amino group is too activating, leading to over-bromination.[1][4] | Protect the amino group as an acetanilide before bromination.[2][4] Alternatively, use a milder brominating agent like NBS.[7] |
| Low yield of the desired monobrominated product | Reaction conditions are not optimized, or side reactions are occurring.[1][8] | Optimize reaction temperature; lower temperatures often favor the para-isomer.[4] Ensure slow, controlled addition of the brominating agent.[8] Check the purity of starting materials. |
| Formation of ortho and para isomers | The directing group allows for substitution at multiple positions. | Lowering the reaction temperature can enhance selectivity for the thermodynamically favored para-product.[4] Protection with a bulky group like acetyl will sterically hinder the ortho positions, favoring para substitution.[6] |
| Reaction mixture turns dark or forms tar | Anilines are susceptible to oxidation, especially under harsh conditions.[3] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Protecting the amino group also reduces its susceptibility to oxidation.[3] |
| Difficulty in purifying the final product | Isomeric products have very similar polarities. | Column chromatography on silica gel is the most effective method for separating brominated isomers. Use TLC to find an optimal solvent system (e.g., hexanes/ethyl acetate) before scaling up.[4] Recrystallization may also be effective if a suitable solvent is found.[4] |
Quantitative Data Summary
The following table summarizes yields for different monobromination methods.
| Method | Brominating Agent | Solvent | Yield of 4-bromo-3-(trifluoromethyl)aniline | Reference |
| Protection-Bromination-Deprotection | Bromine (Br₂) in Acetic Acid | Glacial Acetic Acid | Good to High (specific yield not stated) | [4] |
| Direct Bromination | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 92% | [7] |
| Direct Bromination | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane (DCM) | Good (specific yield not stated for this aniline) | [9] |
Experimental Protocols
Protocol 1: Monobromination via Amino Group Protection[4]
This protocol involves a three-step process: acetylation of the amine, bromination of the resulting acetanilide, and deprotection to yield the final product.
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the product, 3-acetamido-benzotrifluoride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 3-Acetamido-benzotrifluoride
-
Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine. Dry the product.
Step 3: Hydrolysis of 4-Bromo-3-acetamido-benzotrifluoride
-
To the crude 4-bromo-3-acetamido-benzotrifluoride, add an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Direct Monobromination with NBS[7]
This protocol uses N-Bromosuccinimide for a more direct approach to monobromination.
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF), add a solution of NBS (1.0 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by LC-MS/MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary. This method has been reported to yield 4-bromo-3-(trifluoromethyl)aniline at 92%.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 3-Bromo-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions with 3-Bromo-4-(trifluoromethyl)aniline and similar electron-deficient aryl bromides.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most probable causes?
Answer:
Low yields or reaction failure with electron-deficient aryl bromides like this compound can stem from several factors, even though the electron-withdrawing trifluoromethyl group is generally favorable for the oxidative addition step.[1] Common culprits include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts such as Pd(PPh₃)₄ may not be optimal for this type of substrate.[2]
-
Suboptimal Base or Solvent: The base and solvent system is crucial for the transmetalation step and overall reaction rate. An unsuitable combination can lead to poor outcomes.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can cause catalyst deactivation and the formation of homocoupling byproducts.[3]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide are frequent side reactions that consume starting materials and lower the yield of the desired product.[2]
-
Low Reaction Temperature: Aryl bromides, while more reactive than aryl chlorides, may still require elevated temperatures (typically 80-110 °C) to react at a reasonable rate, especially with challenging substrates.[2]
Issue 2: Formation of Side Products
Question: Besides the desired product, I am observing significant side products. What are they and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and significantly reduce your yield. Here are the most common side products and strategies to mitigate them:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Mitigation: Ensure all solvents and reagents are thoroughly degassed before use and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[1]
-
-
Protodeboronation: The boronic acid can react with proton sources, such as water, to replace the boron group with a hydrogen atom.[2]
-
Mitigation: Use anhydrous conditions when possible, or consider using more stable boronate esters (e.g., pinacol esters). Employing a milder base or lowering the reaction temperature can also be beneficial.[1]
-
-
Dehalogenation of this compound: The starting aryl bromide is reduced to 4-(trifluoromethyl)aniline. This can happen if there are hydride sources in the reaction mixture.[2]
-
Mitigation: Ensure solvents are pure and carefully consider your choice of base.[1]
-
Issue 3: Incomplete Reaction
Question: My reaction appears to have stalled, with starting material remaining even after a prolonged reaction time. What steps can I take?
Answer:
An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate.
-
Add Fresh Catalyst: The catalyst may have deactivated over time. Adding a fresh portion of the palladium catalyst and ligand can sometimes restart the reaction.
-
Screen Different Solvents: Poor solubility of any of the reagents can lead to a slow and inefficient reaction. Consider screening other solvents to ensure all components are well-dissolved.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for coupling with this compound?
There isn't a single "best" catalyst, as the optimal choice depends on the specific boronic acid being used. However, for electron-deficient aryl bromides, catalysts with bulky and electron-rich phosphine ligands are generally preferred. These ligands help to stabilize the Pd(0) center and facilitate the oxidative addition step. Palladacycles with Buchwald-type ligands (e.g., SPhos, XPhos) or CataCXium® A are excellent starting points for screening.[1]
Q2: How critical is the choice of ligand?
The ligand is a crucial component of the catalytic system. For challenging substrates like electron-deficient aryl bromides, the ligand plays a key role in promoting the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) may prove ineffective. It is highly recommended to screen a variety of bulky, electron-rich phosphine ligands to find the most effective one for your specific reaction.[2]
Q3: Which base should I use for my reaction?
The choice of base is critical and can significantly impact the reaction's success. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important factors. For challenging couplings, a stronger base like cesium carbonate or potassium phosphate is often more effective.[4]
Q4: Is water necessary for the Suzuki coupling reaction?
While some Suzuki reactions benefit from the presence of water, it is not always required. Anhydrous conditions can be successful, and in some cases, the presence of water can promote side reactions like protodeboronation. If using an anhydrous system with a base like K₃PO₄, a small, controlled amount of water may be necessary for the reaction to proceed effectively.[2][5]
Q5: What are the best practices for setting up a Suzuki coupling reaction?
To ensure the best chance of success, follow these general guidelines:
-
Oven-dry all glassware and stir bars.
-
Use dry, high-purity reagents and anhydrous solvents.
-
Maintain an inert atmosphere (nitrogen or argon) throughout the setup and reaction.
-
Thoroughly degas all solvents before use.
Data Presentation
The following tables summarize key quantitative data to aid in the optimization of your Suzuki coupling reaction.
Table 1: Catalyst Loading vs. Yield for a Model Reaction
Reaction of an unprotected ortho-bromoaniline with a boronate ester.[6]
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CataCXium® A Pd G3 | 10 | Dioxane | 80 | 51 |
| 2 | CataCXium® A Pd G3 | 10 | 2-MeTHF | 80 | 95 |
| 3 | CataCXium® A Pd G3 | 5 | 2-MeTHF | 80 | 65 |
Table 2: Screening of Different Catalysts for Ortho-Bromoaniline Coupling
Reaction conditions: 2-MeTHF solvent at 80°C.[6]
| Entry | Catalyst System | Yield (%) |
| 1 | CataCXium® A Pd G3 | 95 |
| 2 | Pd(OAc)₂ / SPhos | <5 |
| 3 | Pd₂(dba)₃ / XPhos | <5 |
| 4 | Pd(PPh₃)₄ | <5 |
| 5 | Pd(dppf)Cl₂ | <5 |
Table 3: General Starting Conditions for Optimization [2][4]
| Parameter | Recommended Starting Range | Notes |
| Catalyst Loading | 1 - 5 mol% | For challenging substrates, higher loadings may be necessary. |
| Ligand Loading | 1.1 - 1.5 equivalents relative to Pd | Maintain a slight excess of ligand to palladium. |
| Base | 2 - 3 equivalents | K₃PO₄ or Cs₂CO₃ are often good choices. |
| Solvent | Dioxane/water, Toluene/water, 2-MeTHF | Ensure solvents are degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura cross-coupling reaction and a logical workflow for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: An experimental workflow for optimizing catalyst loading in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-4-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Bromo-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude this compound?
A1: Impurities can originate from the synthesis process or subsequent degradation. Common impurities include:
-
Starting Materials: Unreacted 3-(trifluoromethyl)aniline (also known as 3-aminobenzotrifluoride).[1][2]
-
Over-brominated Species: Di-bromo-3-(trifluoromethyl)aniline isomers can form if the bromination reaction is not carefully controlled.[2][3] Traces of dibrominated products have been observed in syntheses using N-Bromosuccinimide (NBS).[4]
-
Positional Isomers: Other isomers of bromo-3-(trifluoromethyl)aniline may be present.[2][5] The synthesis aims to form the para-substituted product, but small amounts of ortho-substituted isomers can occur.[6]
-
Solvent Residues: Residual solvents from the synthesis and purification steps may be present.[1]
-
Degradation Products: Halogenated anilines can degrade over time or under certain storage conditions.[2]
Q2: My crude product is a brownish solid. How can I remove the color?
A2: Colored impurities can often be removed by passing a solution of the crude product through a short plug of silica gel using a non-polar eluent.[7] Alternatively, treating the product with activated charcoal followed by filtration and recrystallization can also be an effective method for decolorization.[8]
Q3: Column chromatography is resulting in significant peak tailing for my compound. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying aniline derivatives on silica gel.[7] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[7] To resolve this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your mobile phase.[7] The TEA will neutralize the acidic sites on the silica, allowing for a more symmetrical elution of the aniline.[7]
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The best approach is to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate (e.g., 10-20% ethyl acetate in hexanes).[7] The ideal mobile phase composition should provide a retention factor (Rf) value between 0.2 and 0.3 for this compound.[7]
Q5: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the solution is too saturated or if the boiling point of the solvent is higher than the melting point of your compound. To induce crystallization, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also be effective. If these methods don't work, you may need to re-dissolve the oil by adding more hot solvent and allowing it to cool down much more slowly.[8]
Q6: What is the most effective method for separating isomeric impurities?
A6: Column chromatography on silica gel is the most common and effective method for separating closely related isomers of brominated 3-(trifluoromethyl)anilines.[5] For particularly difficult separations, consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity for aromatic isomers through π-π interactions.[7] A very slow, shallow gradient elution may also improve the separation.[7]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The mobile phase polarity is not optimal. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound. A less polar system (e.g., lower % of ethyl acetate) will increase retention and may improve separation.[7] |
| The column was overloaded with the crude sample. | Use a column with a larger diameter or decrease the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[7] | |
| Isomeric impurities with similar polarity are present. | Consider an alternative stationary phase like alumina or phenyl-functionalized silica. A very slow and shallow gradient elution can also help resolve closely eluting spots.[7] | |
| Product Tailing/Streaking | Strong interaction between the basic aniline and acidic silica gel. | Add 0.5-2% triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica gel.[7] |
| Cracked/Channeled Column Bed | The column was not packed properly or it ran dry. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying out.[7] |
| Low Product Recovery | The product is irreversibly adsorbed onto the silica gel. | Add TEA to the eluent to reduce strong interactions between the basic product and the acidic stationary phase.[7] |
| The chosen mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is very polar and has an Rf of 0 even in 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.[7] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] |
| The solution was not cooled sufficiently. | Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize crystal formation before filtration.[8] | |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[8] | |
| Product Still Impure | Inappropriate solvent choice, leading to co-crystallization of impurities. | The ideal solvent should dissolve the target compound well when hot but dissolve impurities well at all temperatures or not at all. Perform small-scale solvent screening to find the optimal solvent or solvent mixture.[8] |
| The cooling process was too rapid, trapping impurities in the crystal lattice. | Allow the hot, clear filtrate to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer crystals.[8] |
Quantitative Data
Table 1: Column Chromatography Mobile Phase Selection Guide
This table provides a starting point for developing a mobile phase for the purification of this compound on a silica gel column, based on TLC analysis.
| % Ethyl Acetate in Hexanes | Observed Rf Value (Approximate) | Recommendation |
| 5% | < 0.1 | Polarity is too low. Increase the percentage of ethyl acetate. |
| 10% | 0.1 - 0.2 | Getting closer. May provide good separation but could be slow. |
| 15% | 0.2 - 0.3 | Optimal range for good separation and reasonable elution time.[7] |
| 20% | 0.3 - 0.4 | May be suitable, but separation from less polar impurities might decrease. |
| >25% | > 0.4 | Polarity is likely too high. The compound will elute too quickly, leading to poor separation. |
| Note: The addition of 1% Triethylamine (TEA) is recommended to prevent tailing but may slightly increase Rf values.[7] |
Table 2: Recrystallization Solvent Screening
Use this table to record observations from small-scale solvent screening tests. The ideal solvent will show high solubility when hot and low solubility when cold.
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling |
| Ethanol | |||
| Methanol | |||
| Toluene | |||
| Hexane | |||
| Ethanol/Water | |||
| Toluene/Hexane |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard flash column chromatography procedure for purifying crude this compound.
-
Mobile Phase Selection: Using TLC, determine the optimal mobile phase composition (e.g., 15% Ethyl Acetate in Hexanes + 1% TEA) that gives the target compound an Rf between 0.2 and 0.3.[7]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air is trapped. Add a thin layer of sand to the top of the silica bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting with the mobile phase, applying positive pressure for a steady flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[7]
-
Fraction Collection & Analysis: Collect fractions sequentially and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
Protocol 2: Recrystallization
This protocol provides a general method for purification by recrystallization. The optimal solvent must be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a preheated funnel to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]
-
Drying: Dry the crystals on the filter paper by drawing air through them, then transfer them to a watch glass or drying oven to remove all residual solvent.[8]
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: LC-MS Analysis of 3-Bromo-4-(trifluoromethyl)aniline Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures containing 3-Bromo-4-(trifluoromethyl)aniline. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS analysis of this compound and its reaction products?
A1: The main challenges include achieving good chromatographic peak shape, maintaining consistent retention times, and ensuring accurate mass detection.[1][2] Due to its basic aniline group, this compound can interact with residual silanols on silica-based columns, leading to peak tailing.[2][3] The presence of a bromine atom results in a characteristic isotopic pattern that must be correctly identified in the mass spectrum.[1] Additionally, ion suppression from reaction matrix components can affect signal intensity and reproducibility.[4]
Q2: What are the expected molecular ions for this compound in an ESI-MS analysis?
A2: In positive ion mode Electrospray Ionization (ESI), you can expect to see protonated molecular ions, [M+H]⁺.[5][6] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1] Therefore, the mass spectrum will show a characteristic doublet for the protonated molecule, with peaks at m/z 240.0 and 242.0.
Q3: What are potential impurities or byproducts to look for in a reaction mixture?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, positional isomers of the product, and over-brominated species such as dibromo-3-(trifluoromethyl)aniline.[1][7] It is also possible to have byproducts from the specific reaction being performed, for instance, in a Suzuki-Miyaura coupling, one might observe boronic acid homo-coupling products.[8]
Q4: How can I confirm the presence of a bromine-containing compound in my mass spectrum?
A4: The most definitive sign is the isotopic pattern. A compound with one bromine atom will exhibit two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[1] For compounds with two bromine atoms, you would expect to see a triplet pattern with a ratio of approximately 1:2:1 (M, M+2, M+4).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound reaction mixtures.
Problem 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Reduced peak height and poor integration.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | The basic aniline group interacts with acidic silanol groups on the column's stationary phase.[2] Solution: Add a mobile phase modifier like 0.1% formic acid to protonate the aniline and reduce these interactions.[5] Using a column with end-capping or a different stationary phase can also mitigate this issue.[3] |
| Column Overload | Injecting too much sample can saturate the column.[9] Solution: Reduce the injection volume or dilute the sample.[10] |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1] |
| Column Contamination | Buildup of matrix components on the column frit or packing material. Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.[1][2] |
Problem 2: Inconsistent Retention Times
Symptoms:
-
Retention times shifting between injections.
-
Difficulty in peak identification based on retention time.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Mobile Phase Preparation | Inconsistent composition of the mobile phase. Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurements. Degas the mobile phase before use.[1] |
| System Leaks | A leak in the LC system can cause pressure fluctuations and retention time shifts. Solution: Inspect all fittings and connections for any signs of leakage.[1] |
| Column Temperature Fluctuations | Inconsistent column temperature affects retention. Solution: Ensure the column oven is on and maintaining a stable temperature.[1] |
| Column Equilibration | Insufficient time for the column to equilibrate with the initial mobile phase conditions. Solution: Increase the column equilibration time before each injection. |
Problem 3: Low or No Signal Intensity
Symptoms:
-
Analyte peak is very small or not detectable.
-
Poor signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Ion Suppression | Co-eluting matrix components compete with the analyte for ionization in the MS source.[4][11] Solution: Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).[12] Modify the chromatographic method to separate the analyte from the suppressing components.[1] |
| Incorrect MS Parameters | Suboptimal ionization source settings (e.g., capillary voltage, gas flow, temperature). Solution: Optimize the MS source parameters by infusing a standard solution of the analyte. |
| Sample Degradation | The analyte may be unstable in the sample solvent or over time. Solution: Analyze samples promptly after preparation and consider using an autosampler with cooling. |
| Mobile Phase Incompatibility | Certain mobile phase additives (e.g., non-volatile buffers like phosphate) are not compatible with MS. Solution: Use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[13] |
Experimental Protocols
General LC-MS Method for Reaction Monitoring
This protocol provides a starting point and may require optimization for your specific reaction and instrumentation.
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This also serves to precipitate any incompatible salts.
-
Vortex the quenched sample thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[8]
2. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
Table 1: Example Reaction Monitoring Data
This table illustrates how to present quantitative data from an LC-MS analysis monitoring the consumption of a reactant and the formation of a product over time.
| Time Point (minutes) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,520,480 | 0 | 0% |
| 15 | 1,135,260 | 385,220 | 25% |
| 30 | 760,240 | 760,240 | 50% |
| 60 | 380,120 | 1,140,360 | 75% |
| 120 | 76,024 | 1,444,456 | 95% |
| 240 | < 10,000 | 1,510,470 | >99% |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS issues.
Potential Reaction Pathway and Analysis Points
Caption: Workflow for LC-MS analysis of a reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-Bromo-4-(trifluoromethyl)aniline
Welcome to the technical support center for chemists and researchers working with 3-Bromo-4-(trifluoromethyl)aniline. This guide is designed to provide targeted troubleshooting advice and practical, detailed methodologies to address common challenges, particularly low conversion rates, encountered during various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the initial checks I should perform?
A1: Low conversion rates with this compound can stem from several factors. Begin by verifying the quality and integrity of your starting material. Like many aniline derivatives, it can be susceptible to oxidation and discoloration (often turning yellow or brown) upon exposure to air and light.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]
Ensure all reaction components, including solvents and reagents, are of high purity and anhydrous, as moisture can lead to unwanted side reactions and catalyst deactivation. For palladium-catalyzed reactions, it is critical to maintain an inert atmosphere (argon or nitrogen) throughout the experiment, as oxygen can deactivate the active Pd(0) catalyst.[2]
Q2: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What does this indicate and how can I prevent it?
A2: The appearance of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity and, consequently, low conversion rates. Catalyst decomposition can be triggered by impurities in the reaction mixture, the use of an inappropriate solvent, or excessively high temperatures. To mitigate this, use high-purity, degassed solvents and reagents, and consider screening different solvents. In some cases, specific ligands can stabilize the palladium catalyst and prevent precipitation.
Q3: What are the most common side reactions observed in cross-coupling reactions with this compound?
A3: Common side reactions that can compete with the desired cross-coupling and lead to low yields include:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions, known as Glaser coupling). Homocoupling is often promoted by the presence of oxygen.
-
Protodeboronation: In Suzuki reactions, the boronic acid can react with a proton source (like water) to replace the boron group with a hydrogen atom, effectively removing it from the catalytic cycle.
-
Dehalogenation: The bromo group on the this compound can be replaced by a hydrogen atom, leading to the formation of 4-(trifluoromethyl)aniline.
To minimize these side reactions, it is crucial to maintain strictly anhydrous and anaerobic conditions and to carefully optimize the stoichiometry of the reactants.
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic properties of this compound, with its electron-withdrawing trifluoromethyl group, can present challenges.
Issue: Low Yield in Suzuki-Miyaura Coupling
A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling is essential. Key parameters to investigate include the catalyst system, base, and solvent.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Quantitative Data: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 10 | 92 |
| 4 | CataCXium A Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 16 | 95 |
This data is representative and compiled from analogous reactions in the literature. Optimization may be required for specific applications.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The electron-deficient nature of the aryl bromide in this compound can influence the reaction's efficiency.
Issue: Low Yield in Buchwald-Hartwig Amination
Successful Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, and base.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 75 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | 88 |
| 4 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | 96 |
This data is representative and compiled from analogous reactions in the literature.[3] Optimization may be required for specific applications.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[3]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.[3]
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).[3]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[3]
-
Workup: Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.[3]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Issue: Low Yield or Significant Homocoupling in Sonogashira Coupling
A common issue in Sonogashira reactions is the formation of the alkyne homocoupling product (Glaser coupling), especially when using a copper co-catalyst.
Quantitative Data: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (2) | THF | 60 | 12 | 70 |
| 2 | Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | Et₃N (2) | DMF | 80 | 8 | 85 |
| 3 | Pd(CH₃CN)₂Cl₂ (0.5) | - | cataCXium A (1) | Cs₂CO₃ (1) | 2-MeTHF | RT | 24 | 90 |
This data is representative and compiled from analogous reactions in the literature. Optimization may be required for specific applications.
Experimental Protocol: Copper-Free Sonogashira Coupling
To minimize alkyne homocoupling, a copper-free protocol is often preferred.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂ (0.5 mol%)), the ligand (e.g., cataCXium A (1 mol%)), and the base (e.g., Cs₂CO₃ (1.0 equiv.)).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., 2-MeTHF) followed by the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow a standard aqueous workup and purify the crude product by column chromatography.
By systematically addressing the key reaction parameters outlined in this guide, researchers can effectively troubleshoot low conversion rates and optimize their synthetic routes involving the versatile building block, this compound.
References
Technical Support Center: Pilot-Scale Synthesis of 3-Bromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-Bromo-4-(trifluoromethyl)aniline from the laboratory to pilot production. It addresses common challenges, offers troubleshooting solutions, and provides detailed experimental protocols and safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the bromination of 3-(trifluoromethyl)aniline?
A1: Scaling up the bromination of 3-(trifluoromethyl)aniline presents several key challenges that are often not apparent at the lab scale. These include:
-
Exothermic Reaction Control: The bromination of anilines is exothermic. What is easily managed in a laboratory flask can lead to dangerous temperature spikes and potential runaway reactions in a large reactor if not properly controlled.[1]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is critical. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and an increase in side products like di-brominated impurities.[2][3]
-
Regioselectivity: The amino group in anilines is a strong activating group, which can lead to the formation of multiple isomers (polyhalogenation). Controlling the reaction to favor the desired 4-bromo isomer is a significant challenge.[4]
-
Solid Handling: The product, this compound, is a solid. Handling, filtering, and drying large quantities of solids can be inefficient and pose containment challenges at the pilot scale.
-
Purification: Purification methods like column chromatography, common in the lab, are often not economically viable at a pilot scale. Developing a robust crystallization process for purification is essential.[5]
Q2: How can I improve the regioselectivity to favor the 4-bromo isomer during pilot production?
A2: To enhance the formation of the desired 4-bromo isomer and minimize polybromination, the reactivity of the amino group should be moderated. The most common industrial strategy is to protect the amino group via acetylation with acetic anhydride to form the acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled monobromination. The protecting group is then removed by hydrolysis in a subsequent step.
Q3: What are the safety precautions for handling large quantities of bromine or N-Bromosuccinimide (NBS)?
A3: Both bromine and NBS are hazardous materials requiring strict safety protocols, especially at the pilot scale. A thorough Process Hazard Analysis (PHA) should be conducted.[6][7] Key precautions include:
-
Containment: Use closed systems for transfers to minimize exposure to corrosive and toxic fumes.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, suits, and respiratory protection.
-
Ventilation: Conduct all operations in a well-ventilated area with appropriate scrubbing systems for any off-gassing.
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate neutralizing agents (like sodium thiosulfate for bromine) readily available.
Q4: My final product is discolored. What is the likely cause and how can I fix it at scale?
A4: Discoloration, often a dark brown or tar-like appearance, is typically due to the oxidation of the aniline starting material or the product itself.[8] To mitigate this at a pilot scale:
-
Inert Atmosphere: Run the reaction and subsequent processing steps under an inert atmosphere, such as nitrogen, to prevent air oxidation.[4]
-
Activated Carbon Treatment: During the workup or prior to final crystallization, a treatment with activated carbon can be effective in adsorbing colored impurities.[4]
-
Purified Reagents: Ensure the purity of the starting 3-(trifluoromethyl)aniline, as impurities can promote oxidation.
Troubleshooting Guide
| Issue | Potential Cause(s) at Pilot Scale | Troubleshooting Steps & Solutions |
| Low Yield | Inadequate Temperature Control: Hot spots can lead to degradation and side reactions. | - Ensure the reactor's heat transfer system is adequate for the reaction's exotherm.[9][10] - Implement a controlled, slower addition of the brominating agent to manage heat generation. - Use reaction calorimetry data to model and predict the thermal profile during scale-up. |
| Poor Mixing: Inefficient mixing can result in incomplete reactions.[3] | - Increase the agitator speed or use a higher-efficiency impeller. - Model the mixing using computational fluid dynamics (CFD) to identify and eliminate dead zones. - Ensure the "Power per unit volume" is consistent with lab-scale experiments that gave good results.[11][12] | |
| High Levels of Di-brominated Impurities | Poor Reagent Dispersion: The brominating agent is not dispersing quickly enough, leading to localized high concentrations. | - Introduce the brominating agent below the surface of the reaction mixture, near the agitator, for rapid dispersion. - Dilute the brominating agent in a suitable solvent before addition to allow for a more controlled reaction. |
| Incorrect Stoichiometry: An excess of the brominating agent is a common cause of polyhalogenation.[13] | - Implement precise dosing systems (e.g., mass flow meters) for the brominating agent. - Use in-process controls (e.g., HPLC) to monitor the reaction and stop the addition of the brominating agent at the optimal time. | |
| Difficult Filtration | Uncontrolled Crystallization: This can lead to very fine particles or an oily product that clogs filters. | - Develop a controlled crystallization process with a defined cooling profile and seeding strategy to obtain a consistent crystal size and habit.[5][6] - Use anti-solvent crystallization if cooling crystallization is not effective.[9] |
| Inconsistent Batch-to-Batch Purity | Variability in Raw Materials: Different batches of starting materials may contain impurities that affect the reaction. | - Establish strict specifications for all incoming raw materials and perform quality control checks. |
| Process Drift: Minor, unmonitored changes in process parameters can lead to different outcomes. | - Implement robust process analytical technology (PAT) to monitor critical parameters in real-time. - Ensure all operators are following a standardized, detailed batch record. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis via Acetylation and Bromination
This protocol is an illustrative example for a 100 L pilot-scale reactor. All quantities should be optimized based on specific equipment and safety assessments.
Step 1: Acetylation of 3-(trifluoromethyl)aniline
-
Objective: To protect the amine group to control regioselectivity during bromination.
| Parameter | Value | Notes |
| Reactor | 100 L Glass-Lined Steel Reactor | Ensure the reactor is clean, dry, and purged with nitrogen. |
| Reactants | 3-(trifluoromethyl)aniline: 10.0 kg | |
| Acetic Anhydride: 7.0 kg | ||
| Glacial Acetic Acid: 20 L | ||
| Procedure | 1. Charge the reactor with 3-(trifluoromethyl)aniline and glacial acetic acid. 2. Start agitation. 3. Slowly add acetic anhydride over 1-2 hours, maintaining the temperature below 40°C. The reaction is exothermic. 4. After addition, heat the mixture to 50°C for 1 hour to ensure completion. 5. Cool the mixture to 20°C. The product, 3-acetamido-benzotrifluoride, will be used in the next step. | The reaction can be monitored by HPLC to confirm the disappearance of the starting material. |
Step 2: Bromination of 3-acetamido-benzotrifluoride
-
Objective: To regioselectively brominate the protected aniline at the 4-position.
| Parameter | Value | Notes |
| Reactants | N-Bromosuccinimide (NBS): 11.5 kg | |
| N,N-Dimethylformamide (DMF): 40 L | ||
| Procedure | 1. To the solution from Step 1, add 20 L of DMF. 2. In a separate vessel, dissolve NBS in 20 L of DMF. 3. Slowly add the NBS solution to the reactor over 2-3 hours, maintaining the temperature between 20-25°C. 4. Stir for an additional 2-3 hours at room temperature. 5. Monitor the reaction by HPLC. | The slow addition of NBS is critical to control the exotherm and minimize side reactions. |
Step 3: Hydrolysis and Work-up
-
Objective: To remove the acetyl protecting group and isolate the crude product.
| Parameter | Value | Notes |
| Reagents | Aqueous Hydrochloric Acid (37%): 15 L | |
| Water: 50 L | ||
| Sodium Hydroxide Solution (50%): As needed | ||
| Procedure | 1. Slowly add the aqueous HCl to the reactor. 2. Heat the mixture to 80-90°C and hold for 4-6 hours until hydrolysis is complete (monitored by HPLC). 3. Cool the reaction mixture to 20°C. 4. Slowly add sodium hydroxide solution to neutralize the mixture to a pH of 7-8, which will precipitate the product. 5. Filter the solid product and wash with water. 6. Dry the crude product under vacuum. | Neutralization is also exothermic and must be done carefully. |
Step 4: Purification by Recrystallization
-
Objective: To achieve the desired product purity.
| Parameter | Value | Notes |
| Solvent | Heptane or similar non-polar solvent | The choice of solvent should be determined by lab-scale solubility studies. |
| Procedure | 1. Charge the crude product and the chosen solvent to a clean reactor. 2. Heat the mixture to dissolve the solid. 3. If necessary, perform a hot filtration to remove any insoluble impurities. 4. Cool the solution according to a pre-defined profile to induce crystallization. Seeding may be required. 5. Filter the purified product, wash with cold solvent, and dry under vacuum. | A controlled cooling profile is essential for obtaining consistent crystal size and purity.[5] |
| Expected Yield | 11-13 kg (70-80% overall) | Yields are highly dependent on the efficiency of each step and the control of impurities. |
| Expected Purity | >99% (by HPLC) |
Visualizations
Caption: Pilot-scale synthesis workflow for this compound.
Caption: Troubleshooting logic for pilot-scale synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. visimix.com [visimix.com]
- 4. helgroup.com [helgroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 3-Bromo-4-(trifluoromethyl)aniline: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Bromo-4-(trifluoromethyl)aniline is critical for the reliability of experimental outcomes and the safety and efficacy of the final products. This guide offers a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this key building block used in the synthesis of pharmaceuticals and agrochemicals. This objective comparison is supported by experimental data from analogous compounds and detailed methodologies to help you select the most appropriate analytical technique for your needs.
Executive Summary
Both HPLC and GC-MS are robust methods for assessing the purity of this compound. HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive, and it provides excellent quantitative precision.[1] On the other hand, GC-MS offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through mass spectral data.[1] The choice between these two methods will depend on the specific analytical goals, such as the need for high-throughput screening, the nature of the expected impurities, and whether structural elucidation of unknown components is required. For a comprehensive characterization of this compound, a combination of both techniques is often the most effective approach.[1]
Data Presentation: HPLC vs. GC-MS Purity Analysis
The following table summarizes the typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound. The data presented here is a composite based on findings for the target compound and closely related halogenated anilines.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1] |
| Analyte Compatibility | Well-suited for non-volatile and thermally labile compounds.[2] | Requires the analyte to be volatile and thermally stable.[2] |
| Purity of Main Component | > 99.5%[1] | ~95-99%[1] |
| Limit of Quantification (LOQ) | 0.0778 to 0.2073 µg mL⁻¹ | 5 ng/mL |
| Major Identified Impurities | Isomeric Bromo(trifluoromethyl)anilines, over-brominated products.[1] | Dibromo(trifluoromethyl)aniline, unreacted 3-(trifluoromethyl)aniline, solvent residues.[1] |
| Quantification | Highly accurate and precise with proper validation.[2] | Accurate for thermally stable compounds.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent.[3] | Simple dissolution in a suitable solvent. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are adapted from established methods for similar halogenated anilines.
High-Performance Liquid Chromatography (HPLC) Purity Method
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent).[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.[6]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Mass Range: m/z 50-500.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[1]
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the logical workflows for each analytical technique.
Conclusion
The choice between HPLC and GC-MS for the purity analysis of this compound is contingent on the specific analytical requirements. HPLC provides robust and precise quantification, making it ideal for routine quality control.[1] In contrast, GC-MS offers superior separation for volatile impurities and provides invaluable structural information for impurity identification.[1] For a thorough characterization of this compound, leveraging both techniques will provide the most comprehensive understanding of the sample's purity profile.
References
Unveiling Trace Contaminants: A Comparative Guide to NMR and Other Analytical Techniques for Impurity Identification in 3-Bromo-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Bromo-4-(trifluoromethyl)aniline is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the identification and quantification of impurities, supported by experimental data and detailed protocols.
The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate stringent control over impurity levels, making their accurate identification and quantification a critical step in the drug development process. This compound, a key building block in the synthesis of various pharmaceuticals, is no exception. Potential impurities can arise from the manufacturing process, including unreacted starting materials, byproducts from side reactions such as over-bromination, and positional isomers.
This guide focuses on the utility of NMR spectroscopy as a primary tool for structural elucidation of these impurities and compares its performance with established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on a multitude of factors including the nature of the impurity, the required sensitivity, and the need for structural information. While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy offers unparalleled insight into the precise molecular structure of unknown compounds.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separates volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Primary Use | Structural elucidation and quantification. | Quantification and separation. | Separation, identification, and quantification of volatile compounds. |
| Strengths | - Unambiguous structure determination- Non-destructive- Quantitative without the need for specific reference standards for each impurity | - High sensitivity and precision for quantitative analysis- Robust and widely available | - Excellent separation efficiency for volatile impurities- Provides molecular weight and fragmentation data for identification |
| Limitations | - Relatively lower sensitivity compared to MS-based methods- Can be complex to interpret for mixtures without prior separation | - Limited structural information from UV detection alone- Requires reference standards for positive identification and accurate quantification | - Limited to thermally stable and volatile compounds- Potential for sample degradation at high temperatures |
| Typical Limit of Quantification (LOQ) | ~0.05 - 0.1% for small molecules | ~0.01 - 0.05% | ~0.001 - 0.01% for targeted analytes |
Identifying Potential Impurities in this compound
The primary route for the synthesis of this compound involves the bromination of 4-(trifluoromethyl)aniline. Based on this, the following are potential process-related impurities:
-
Starting Material: Unreacted 4-(trifluoromethyl)aniline.
-
Positional Isomers: 2-Bromo-4-(trifluoromethyl)aniline.
-
Over-brominated Species: Dibromo-4-(trifluoromethyl)aniline isomers, such as 2,5-dibromo-4-(trifluoromethyl)aniline.
Experimental Protocols
NMR Spectroscopy for Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to identify and quantify impurities in this compound. The presence of both bromine and a trifluoromethyl group provides unique spectral signatures in ¹H, ¹³C, and ¹⁹F NMR.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals (typically 64 or more), a relaxation delay of at least 5 times the longest T₁ of interest, and a spectral width covering the aromatic and amine proton regions (e.g., 0-10 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. The trifluoromethyl group will give a sharp singlet, and its chemical shift can be indicative of the substitution pattern on the aromatic ring.
-
2D NMR: In cases of complex spectra or overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and elucidating the structure of unknown impurities.
Data Analysis:
The identification of impurities is achieved by comparing the NMR spectra of the sample with the spectrum of a pure reference standard of this compound. New signals in the sample spectrum indicate the presence of impurities. The chemical shifts, coupling constants, and integration of these signals can be used to deduce the structure of the impurities. For instance, the number and splitting pattern of aromatic protons can differentiate between positional isomers, while the appearance of additional signals in the aromatic region could suggest over-bromination. Quantitative analysis can be performed by comparing the integral of a known impurity signal to the integral of a signal from the main component, provided the number of protons contributing to each signal is known.
HPLC-UV Method for Impurity Profiling
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol is typical for separating aromatic amines.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where both the main compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of known impurities is achieved by comparing their retention times with those of reference standards.
GC-MS Method for Volatile Impurity Analysis
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min, and holding for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Analysis:
Impurities are identified by their retention times and by matching their mass spectra with libraries of known compounds (e.g., NIST). The relative amount of each impurity can be estimated from the peak area percentages in the total ion chromatogram.
Visualization of Analytical Workflows
Conclusion
The identification and control of impurities in pharmaceutical intermediates like this compound are crucial for ensuring drug quality and safety. While HPLC-UV and GC-MS are powerful tools for the separation and quantification of impurities, NMR spectroscopy stands out for its unique ability to provide unambiguous structural elucidation of unknown compounds without the need for reference standards. For a comprehensive impurity profiling strategy, a combination of these techniques is often employed. Chromatographic methods can be used for initial screening and quantification, while NMR is indispensable for the definitive identification of any unknown impurities that are detected. The choice of the primary technique will depend on the specific goals of the analysis, the nature of the expected impurities, and the regulatory requirements.
Comparing the reactivity of 3-Bromo-4-(trifluoromethyl)aniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-4-(trifluoromethyl)aniline with other key aniline building blocks: aniline, 4-bromoaniline, 4-(trifluoromethyl)aniline, and 2-bromoaniline. The analysis is supported by experimental data and focuses on common synthetic transformations crucial for pharmaceutical and materials science research.
Core Reactivity Principles: An Overview
The reactivity of anilines is primarily governed by the electronic properties of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and is ortho, para-directing in electrophilic aromatic substitutions. However, its nucleophilicity is influenced by both steric and electronic factors.
In this compound, the key substituents influencing its reactivity are:
-
Amino Group (-NH₂): A strong electron-donating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is also the primary site of nucleophilic attack in reactions like acylation and alkylation.
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[1] Its strong inductive effect (-I) and hyperconjugation effect (-I) significantly reduce the basicity and nucleophilicity of the amino group.
-
Bromine Atom (-Br): An electron-withdrawing group via induction (-I) but electron-donating through resonance (+M). Overall, it is a deactivating, ortho, para-directing group. In the context of cross-coupling reactions, the carbon-bromine bond serves as a reactive handle.
The interplay of these groups results in a nuanced reactivity profile for this compound, making it a valuable and versatile building block in organic synthesis.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of anilines, quantified by the pKa of their conjugate acids (anilinium ions), is a good indicator of their relative nucleophilicity. A lower pKa value corresponds to a weaker base and a less nucleophilic amine. The electron-withdrawing trifluoromethyl group and bromine atom are expected to significantly decrease the basicity of the aniline.
| Aniline Derivative | pKa of Conjugate Acid | Reference |
| Aniline | 4.6 | General Reference |
| 4-Bromoaniline | 3.86 | [1][2] |
| 2-Bromoaniline | 2.53 | [3] |
| 4-(Trifluoromethyl)aniline | ~2.45 - 3.5 (estimated) | [4] |
| This compound | ~1.5 - 2.5 (estimated) |
Note: The pKa for 4-(trifluoromethyl)aniline has been reported in acetonitrile and estimated for aqueous solution. The pKa for this compound is an estimation based on the additive effects of the bromo and trifluoromethyl substituents.
The data clearly indicates that the presence of electron-withdrawing groups drastically reduces the basicity of the aniline. This compound is predicted to be the weakest base among the compared anilines, suggesting it will be the least nucleophilic in reactions such as acylation and alkylation.
Reactivity in Common Synthetic Transformations
N-Acylation and N-Alkylation
N-acylation and N-alkylation are fundamental reactions for the functionalization of anilines. The reactivity in these transformations is directly related to the nucleophilicity of the amino group.
Qualitative Reactivity Trend:
Aniline > 4-Bromoaniline > 2-Bromoaniline > 4-(Trifluoromethyl)aniline > This compound
Due to the significantly reduced nucleophilicity of the amino group in this compound, more forcing reaction conditions (e.g., stronger bases, higher temperatures) may be required to achieve efficient N-acylation and N-alkylation compared to aniline and its less deactivated derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, where the bromine atom serves as the coupling handle.
Suzuki-Miyaura Coupling:
This reaction forms a new carbon-carbon bond. The reactivity of the aryl bromide is influenced by the electronic properties of the ring. Electron-withdrawing groups can sometimes enhance the rate of oxidative addition, the rate-determining step. However, the overall success of the reaction is also dependent on the stability of the catalyst and the potential for side reactions.
Buchwald-Hartwig Amination:
This reaction forms a new carbon-nitrogen bond. The reactivity of aryl bromides in this reaction is generally higher than that of aryl chlorides.[5][6] The electron-deficient nature of the aromatic ring in this compound can make it a good substrate for this transformation.
Comparative Yields in Cross-Coupling Reactions (Representative Examples):
| Aryl Halide | Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| 4-Bromoaniline | Thiophene-2-boronic acid | Suzuki-Miyaura | Pd(dtbpf)Cl₂ | 95 | [7] |
| 3-Bromoaniline | Phenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 95 | [6] |
| 4-Bromo-3-(trifluoromethyl)aniline | Imidazole | Ullmann Condensation (Cu-catalyzed) | CuI / 1,10-Phenanthroline | ~90 | [8] |
| 3-Bromoaniline | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 92 | [6] |
Note: The provided yields are for illustrative purposes and were obtained under different reaction conditions. Direct quantitative comparison requires experiments performed under identical conditions.
Generally, bromoanilines are highly effective substrates in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group in this compound is well-tolerated and can be advantageous in certain catalytic cycles.
Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the amino group into a variety of other functionalities (e.g., -Br, -Cl, -CN, -CF₃) via a diazonium salt intermediate. The efficiency of this reaction can be influenced by the stability of the diazonium salt. Electron-withdrawing groups can increase the stability of the diazonium salt, often leading to cleaner reactions and good yields.
Qualitative Reactivity Trend:
The presence of the bromo and trifluoromethyl groups in this compound is expected to stabilize the corresponding diazonium salt, making it a suitable substrate for Sandmeyer reactions. High yields are often obtained for the trifluoromethylation of anilines via a Sandmeyer-type reaction.[9][10]
Experimental Protocols
Detailed methodologies for key reactions involving halogenated and trifluoromethyl-substituted anilines are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: N-Acylation of a Halogenated Aniline
This protocol describes the N-acetylation of a substituted aniline.
Materials:
-
Substituted aniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetylated product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[11][12]
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline
This is a generalized protocol for the N-arylation of 4-Bromo-3-(trifluoromethyl)aniline.
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)
-
Amine coupling partner (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add 4-Bromo-3-(trifluoromethyl)aniline and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[4]
Protocol 3: Sandmeyer Trifluoromethylation of an Aromatic Amine
This protocol describes a one-pot diazotization and trifluoromethylation procedure.
Materials:
-
Aromatic amine (e.g., this compound, 1.0 eq)
-
tert-Butyl nitrite (t-BuONO)
-
Trifluoromethylating agent (e.g., TMSCF₃)
-
Copper(I) salt (e.g., CuSCN)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, prepare a suspension of the copper(I) salt, cesium carbonate, and the trifluoromethylating agent in the anhydrous solvent.
-
In a separate flask, dissolve the aromatic amine in the solvent and perform diazotization by adding tert-butyl nitrite at a controlled temperature.
-
Add the solution containing the diazonium salt to the suspension of the copper reagent.
-
Stir the reaction at the appropriate temperature and monitor for completion.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[9][10]
Visualization of a Synthetic Application
This compound and its regioisomer, 4-bromo-3-(trifluoromethyl)aniline, are key building blocks in the synthesis of pharmaceutically active compounds. For instance, 4-bromo-3-(trifluoromethyl)aniline is a precursor in the synthesis of the S1P1 receptor agonist CS-0777, a drug candidate for multiple sclerosis.
Synthetic Workflow for a CS-0777 Precursor
The following diagram illustrates a key step in the synthesis of a precursor to CS-0777, showcasing the application of a Buchwald-Hartwig amination reaction.
Caption: Workflow for the synthesis of a CS-0777 precursor.
Conclusion
This compound exhibits a distinct reactivity profile shaped by the strong electron-withdrawing nature of its substituents. Its reduced basicity and nucleophilicity necessitate more robust conditions for N-acylation and N-alkylation compared to less substituted anilines. However, its electron-deficient character and the presence of a bromine atom make it an excellent substrate for palladium-catalyzed cross-coupling reactions and a reliable precursor for Sandmeyer transformations. This predictable and versatile reactivity makes this compound a valuable tool for medicinal chemists and materials scientists in the design and synthesis of complex molecular architectures.
References
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 3-Bromo-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, spectroscopic data, and biological activities of 3-Bromo-4-(trifluoromethyl)aniline and its derivatives. This class of compounds, featuring both bromine and a trifluoromethyl group on an aniline scaffold, serves as a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by these substituents make them valuable precursors for the development of kinase inhibitors, antimicrobial agents, and other biologically active molecules.
Physicochemical and Spectroscopic Characterization
The introduction of different substituents to the parent this compound molecule allows for the fine-tuning of its properties. Below is a comparative analysis of the parent compound and some of its illustrative derivatives.
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₅BrF₃N | 240.02[1] | 47-49[2] | 81-84 / 0.5 mmHg[2] | |
| 4-Bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 48-50 | Not Available | |
| 3-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02[3] | Not Available | Not Available | |
| N-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide | C₉H₇BrF₃NO | 298.06 | Not Available | Not Available | |
| 1-(3-Bromo-4-(trifluoromethyl)phenyl)-3-phenylurea | C₁₄H₁₀BrF₃N₂O | 375.15 | Not Available | Not Available |
Table 2: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectral Data of Selected Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-Bromo-3-(trifluoromethyl)aniline | 7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 4.07 (br s, 2H) | 144.1, 132.7, 128.4, 119.5, 115.8, 109.4 | -63.0 (s)[4] |
| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | 8.01 (s, 1H), 7.65 (d, 1H), 7.50 (dd, 1H), 2.25 (s, 3H) | Data not readily available in a comparable format | Data not readily available in a comparable format[5] |
| (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline | 8.86 (s, 1H), 8.22 (dd, 1H), 7.76 (br s, 1H), 7.66 (dd, 1H), 7.63 (br s, 2H), 7.44 (m, 1H), 7.38 (m, 1H)[6] | 162.30, 153.15, 133.81, 133.62, 133.58, 132.79 (q), 129.41, 128.05, 126.71, 123.32 (q), 121.40 (q), 119.71 (sept)[6] | Data not readily available in a comparable format |
Biological Activity: A Comparative Overview
Derivatives of this compound have shown significant potential in various therapeutic areas, most notably as kinase inhibitors for cancer therapy and as antimicrobial agents.
Kinase Inhibition
The this compound scaffold is a key component in the design of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Table 3: In Vitro Kinase Inhibitory Activity of Selected Anilinoquinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line |
| Gefitinib (Iressa) | EGFR | 0.033 | NCI-H460 |
| Erlotinib (Tarceva) | EGFR | 0.002 | BxPC-3 |
| Vandetanib | VEGFR-2, EGFR | 0.040 (VEGFR-2), 0.500 (EGFR) | Not Specified |
| Compound 7u | BRAF | 3.90 | HCT-116[7] |
| Compound C9 | FGFR1 | 1.25 | NCI-H1581[8] |
Note: The table includes well-known kinase inhibitors containing related anilino-scaffolds to provide a benchmark for comparison.
Antimicrobial Activity
Halogenated and trifluoromethyl-substituted anilines have demonstrated promising activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.
Table 4: Antimicrobial Activity of Halogenated Aniline Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus | 125[9] |
| 3-Bromo-4-chloroaniline | Vibrio parahaemolyticus | 175[9] |
| 3,5-Dibromoaniline | Vibrio parahaemolyticus | 100[9] |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50[9] |
| Bromo and trifluoromethyl substituted pyrazole derivative | Staphylococcus aureus | 0.78[10] |
Experimental Protocols
Synthesis of N-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide (A Representative Amide Derivative)
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-(3-Bromo-4-(trifluoromethyl)phenyl)acetamide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a well of the microplate, add the test compound dilution.
-
Add the kinase enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of a this compound-based kinase inhibitor.
Caption: Logical relationship illustrating the derivatization of the this compound scaffold to modulate properties for different therapeutic applications.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors through the Incorporation of a 3D-Aromatic-Boron-Rich-Cluster into the 4-Anilinoquinazoline Scaffold: Potential Drugs for Glioma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-4-(trifluoromethoxy)aniline (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- 4. spectrabase.com [spectrabase.com]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromo-4-(trifluoromethyl)aniline Derivatives
The synthetic scaffold of 3-bromo-4-(trifluoromethyl)aniline is a cornerstone for developing novel therapeutic agents, leveraging the unique electronic and lipophilic properties of its halogen and trifluoromethyl substituents. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile starting material, with a primary focus on their antibacterial and anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual workflows to support further investigation and development.
Antimicrobial Activity: Pyrazole Derivatives as Potent Bacterial Growth Inhibitors
A significant area of investigation has been the incorporation of the 3-bromo-4-(trifluoromethyl)phenyl moiety into pyrazole-based structures. These novel compounds have demonstrated considerable efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria.[1]
One of the most promising compounds from a synthesized series, Compound 25 , which features both bromo and trifluoromethyl substitutions on the N-phenyl ring, exhibited remarkable potency. It effectively inhibited the growth of three out of five tested Staphylococcus aureus strains with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[1] Furthermore, it was the most potent agent against Staphylococcus epidermidis and Enterococcus faecium, with MIC values of 1.56 µg/mL and 0.78 µg/mL, respectively.[1] The activity of these compounds is particularly noteworthy for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Comparative Antibacterial Activity (MIC, µg/mL) of Key Pyrazole Derivatives
| Compound | R Group | S. aureus (ATCC 25923) | S. aureus (MRSA, ATCC 33591) | S. epidermidis (ATCC 12228) | E. faecium (ATCC 35667) |
|---|---|---|---|---|---|
| 11 | 3-Bromo | 3.12 | 3.12 | 6.25 | 3.12 |
| 12 | 4-Bromo | 3.12 | 3.12 | 3.12 | 3.12 |
| 13 | 4-(Trifluoromethyl) | 3.12 | 3.12 | 6.25 | 6.25 |
| 25 | 3-Bromo, 4-(Trifluoromethyl) | 0.78 | 0.78 | 1.56 | 0.78 |
Data sourced from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1]
The strong performance of Compound 25 underscores the synergistic contribution of both the bromo and trifluoromethyl groups in enhancing antibacterial potency. These compounds were also found to effectively eradicate preformed biofilms and showed low toxicity to cultured human embryonic kidney cells.[1]
Anticancer Activity: A Promising Structural Motif
While direct studies detailing the synthesis of anticancer agents from this compound are limited in the available literature, the constituent motifs are well-represented in anticancer research. The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance metabolic stability and binding affinity.[2] Similarly, bromo-phenyl groups are integral to various compounds tested for their cytotoxic effects.
For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines.[3] Although not directly derived from this compound, these compounds highlight the potential of the bromophenyl moiety in cancer therapeutics. Several of these triazole derivatives demonstrated significant growth inhibition against various cancer cell lines at a 10 µM concentration.[3]
In a separate study, novel thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group were synthesized and evaluated for antiproliferative activity. One of the most active compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione), showed a remarkably low mean growth percent of 29.51 across the NCI-60 cell line panel.[2] It was particularly effective against leukemia cell lines, with growth percentages as low as -51.41% for CCRF-CEM.[2]
Comparative Anticancer Activity (% Growth Inhibition) of Selected Compounds
| Compound | Class | Most Sensitive Cell Line | % Growth Inhibition |
|---|---|---|---|
| 4e | 5-(3-Bromophenyl)-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 41.25 |
| 4i | 5-(3-Bromophenyl)-1,2,4-triazole-3-amine | SNB-75 (CNS Cancer) | 38.94 |
| 3b | Thiazolo[4,5-d]pyrimidine | CCRF-CEM (Leukemia) | 151.41 (Calculated from Growth % of -51.41) |
Data for compounds 4e and 4i sourced from a study on bromophenyl-triazole analogs.[3] Data for compound 3b sourced from a study on trifluoromethyl-thiazolo[4,5-d]pyrimidines.[2]
These examples strongly suggest that the this compound scaffold is a highly valuable starting point for the design of novel anticancer agents.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the synthesized compounds was determined using a broth microdilution method in 96-well plates, as previously described.[1]
-
Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The culture was then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds were dissolved in DMSO and serially diluted in MHB within the 96-well plates to achieve a range of final concentrations.
-
Inoculation: The diluted bacterial suspension was added to each well containing the serially diluted compounds.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Protocol for In Vitro Anticancer Screening (NCI-60 Assay)
The anticancer activity of compounds can be evaluated using the NCI-60 human tumor cell line screen, a protocol established by the National Cancer Institute.[2]
-
Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the required screening concentration (e.g., 10 µM).
-
Cell Plating and Treatment: Cells are plated in 96-well microtiter plates and incubated for 24 hours before the addition of the experimental compound.
-
Incubation: The plates are incubated for an additional 48 hours with the test compound.
-
Assay Termination and Staining: The assay is terminated by fixing the cells. A protein-binding dye, sulforhodamine B (SRB), is then added to stain the cells.
-
Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated relative to control wells (no compound) and a baseline measurement taken before compound addition. This allows for the determination of growth inhibition, stasis, or lethality.[2]
Visualizations
Workflow for Synthesis and Screening
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structures of 3-Bromo-4-(trifluoromethyl)aniline Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. The X-ray crystal structure of 3-Bromo-4-(trifluoromethyl)aniline and its derivatives offers critical insights into their intermolecular interactions, conformation, and packing in the solid state. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
This guide provides a comparative analysis of the X-ray crystal structures of selected this compound derivatives. By presenting key crystallographic data in a clear, tabular format and detailing the experimental protocols for their determination, this document aims to be a valuable resource for the scientific community.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of this compound derivatives and closely related structures. This data allows for a direct comparison of how different substituents and structural modifications influence the crystal packing and unit cell dimensions.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref. |
| (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline | C₁₅H₈BrF₆N | Monoclinic | P2₁/n | 10.373(3) | 8.459(2) | 17.884(5) | 98.43(3) | 1552.2(7) | [1] |
| N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide | C₁₈H₁₇BrFN₅O₂ | Monoclinic | P2₁/c | 19.3571(8) | 13.4295(12) | 7.3036(5) | 93.372(5) | 1895.3(2) | [2] |
| 2-[(3-bromophenylimino)methyl]phenol | C₁₃H₁₀BrNO | Monoclinic | P2₁ | 3.928(14) | 10.590(4) | 13.212(5) | 97.360(4) | 545.1(3) | [3] |
| Hypothetical this compound Schiff Base | C₁₄H₉BrF₃N₂O | Orthorhombic | Pbca | ~8-12 | ~10-15 | ~20-25 | 90 | ~2000-4500 | |
| Hypothetical 3-Bromo-4-(trifluoromethyl)benzamide | C₁₄H₉BrF₃NO | Monoclinic | P2₁/c | ~7-10 | ~12-18 | ~10-15 | ~90-105 | ~1200-2000 |
Note: Data for hypothetical derivatives are estimated based on typical ranges for similar organic molecules and are included for illustrative purposes.
Experimental Protocols
The determination of the X-ray crystal structure of this compound derivatives involves a series of well-defined steps, from the synthesis of the target compound to the final refinement of the crystal structure.
Synthesis of Derivatives
Schiff Base Derivatives: A common method for preparing Schiff base derivatives involves the condensation reaction between this compound and a suitable aldehyde.
-
General Procedure: Equimolar amounts of this compound and the desired aldehyde are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of an acid, like acetic acid, is often added. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product typically precipitates and can be collected by filtration. Recrystallization from an appropriate solvent is performed to obtain high-purity crystals suitable for X-ray diffraction. For instance, the synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline was achieved by reacting 2-bromobenzaldehyde with 3,5-bis(trifluoromethyl)aniline.[1]
Amide Derivatives: Amide derivatives can be synthesized by reacting this compound with an acyl chloride or a carboxylic acid.
-
General Procedure (from Acyl Chloride): this compound is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The acyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography or recrystallization.
Single-Crystal X-ray Diffraction
The following protocol outlines the general workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent is a commonly employed technique.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details. The structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, for example, was solved using charge flipping and refined with the SHELXL package.[2]
Visualizing the Workflow and Molecular Logic
To better illustrate the processes involved in the study of this compound derivatives, the following diagrams, generated using the DOT language, depict a typical synthesis pathway and the general workflow of X-ray crystallography.
Caption: Synthesis of a Schiff base derivative.
Caption: General workflow for X-ray crystallography.
References
Quantitative Analysis of 3-Bromo-4-(trifluoromethyl)aniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates like 3-Bromo-4-(trifluoromethyl)aniline is critical for ensuring the consistency, efficacy, and safety of final products. This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantitative analysis of this compound, supported by experimental data from closely related compounds and detailed procedural outlines.
Executive Summary
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the primary techniques for the quantitative analysis of this compound. HPLC offers a robust and widely accessible method suitable for routine quality control, demonstrating excellent precision. GC-MS, while requiring a more volatile sample, provides superior sensitivity and selectivity, making it ideal for trace-level detection and impurity profiling. A third alternative, UV-Vis Spectrophotometry, offers a simpler, more cost-effective, but less specific method for quantification.
The choice of methodology hinges on the specific requirements of the analysis, including the sample matrix, the need for high throughput, the expected concentration range of the analyte, and the necessity for simultaneous identification of unknown impurities. For comprehensive characterization, a combination of chromatographic techniques is often the most effective approach.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical quantitative performance data for the analysis of this compound and its isomers. The data presented is a composite based on findings for closely related halogenated anilines.[1]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Measurement of light absorbance at a specific wavelength. |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | Analyte and matrix dependent |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.99 |
| Relative Standard Deviation (RSD) | < 1.0% | < 2.0% | < 5.0% |
| Sample Volatility | Not required | Required | Not required |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from standard methods for the purity analysis of halogenated anilines.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 224 nm[2]
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of aniline derivatives.[1]
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to create a series of calibration standards.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak by its retention time and mass spectrum. The concentration is determined by comparing the peak area to the calibration curve.
UV-Vis Spectrophotometry
This is a simplified method for a direct, albeit less specific, quantitative analysis.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol (UV grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 100 µg/mL). From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample and dissolve it in ethanol to achieve a concentration expected to be within the range of the calibration standards.
-
Measurement:
-
Record the UV spectrum of a blank (ethanol).
-
Record the UV spectra of the standard solutions and the sample solution from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Quantification: Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. Use the absorbance of the sample solution to determine its concentration from the calibration curve.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound using HPLC-UV and GC-MS.
References
A Comparative Guide to the Stability of 3-Bromo-4-(trifluoromethyl)aniline Under Various Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of chemical intermediates is paramount for ensuring the synthesis of robust and reliable final products. This guide provides a comprehensive comparison of the stability of 3-Bromo-4-(trifluoromethyl)aniline under various stress conditions, including thermal, photolytic, and hydrolytic environments. The information presented herein is based on established knowledge of similarly structured halogenated and trifluoromethylated anilines, offering a predictive framework for stability assessment in the absence of extensive published data for this specific compound.
Like many aniline derivatives, this compound is susceptible to degradation through oxidation, which can be accelerated by exposure to light and elevated temperatures.[1] The presence of both a bromine atom and a trifluoromethyl group, both electron-withdrawing, influences the electron density of the aromatic ring and can impact its reactivity and stability.[2] Proper storage in a cool, dry, and dark environment in a tightly sealed container is crucial to maintain its purity.[1] Discoloration, often appearing as a yellow or brownish hue, can be an indicator of oxidation and the formation of impurities.[1]
Comparative Stability Analysis
To facilitate a clear comparison of the stability of this compound under different stress factors, the following tables summarize the expected quantitative outcomes from forced degradation studies.
Table 1: Thermal Stability Data
This table outlines the anticipated degradation profile of this compound when subjected to various temperatures over a 24-hour period in the solid state.
| Temperature (°C) | % Degradation (Solid State) | Major Degradants Identified |
| 40 | < 1% | None Detected |
| 60 | 1-3% | Oxidative dimers, Polymerization products |
| 80 | 5-10% | Oxidative dimers, Polymerization products, Dehalogenated species |
| 100 | >15% | Complex mixture of degradation products |
Table 2: Photostability Data
This table presents the expected degradation when a solution of this compound (in methanol) is exposed to a UV light source.
| Exposure Time (hours) | % Degradation (UV Exposure) | Major Degradants Identified |
| 2 | 2-5% | Oxidative dimers, Radically coupled species |
| 6 | 8-15% | Oxidative dimers, Radically coupled species, Photoreduction products |
| 12 | 20-30% | Complex mixture of colored degradants |
| 24 | >40% | Extensive decomposition |
Table 3: Hydrolytic Stability Data
This table illustrates the predicted stability of this compound in aqueous solutions at different pH levels when stored at 50°C for 72 hours.
| pH | % Degradation (Aqueous Solution) | Major Degradants Identified |
| 4 (Acidic) | < 2% | Minimal degradation |
| 7 (Neutral) | < 1% | Negligible degradation |
| 9 (Basic) | 3-7% | Hydrolysis of trifluoromethyl group, Oxidation products |
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are designed to be readily adaptable for laboratory execution.
Thermal Stress Study (Solid State)
Objective: To evaluate the impact of elevated temperatures on the stability of solid this compound.
Methodology:
-
Accurately weigh 10-20 mg of this compound into separate, loosely capped glass vials.
-
Place the vials in calibrated ovens set to 40°C, 60°C, 80°C, and 100°C.
-
Maintain the samples at the respective temperatures for 24 hours.
-
After the specified time, allow the samples to cool to room temperature.
-
Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants by comparison to a reference standard stored at optimal conditions.
Photostability Study
Objective: To assess the susceptibility of this compound to degradation upon exposure to UV light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent such as methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.[1]
-
Transfer the solution into quartz photostability cells.
-
Prepare a control sample by wrapping a quartz cell filled with the solution in aluminum foil to protect it from light.[1]
-
Expose the test samples to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).[3]
-
Withdraw aliquots from the exposed samples and the control sample at predetermined time intervals (e.g., 2, 6, 12, and 24 hours).
-
Analyze the aliquots using a validated HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Hydrolytic Stability Study
Objective: To determine the stability of this compound in aqueous solutions across a pH range.
Methodology:
-
Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).[1]
-
Prepare a stock solution of this compound in a water-miscible organic co-solvent (e.g., acetonitrile) to ensure solubility.
-
Spike the buffer solutions with the stock solution to achieve a final concentration of approximately 0.1 mg/mL, ensuring the co-solvent concentration is minimal (typically <1%).
-
Incubate the solutions in sealed vials at 50°C.
-
At specified time points (e.g., 24, 48, and 72 hours), withdraw samples from each pH condition.
-
Immediately analyze the samples by HPLC to measure the concentration of the parent compound and identify any hydrolysis products.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the stability studies.
Workflow for the thermal stability study.
Workflow for the photostability study.
Workflow for the hydrolytic stability study.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Bromo-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of electron-deficient aromatic systems is a cornerstone of drug discovery and materials science. 3-Bromo-4-(trifluoromethyl)aniline serves as a key building block, featuring an electron-deficient aromatic ring ripe for derivatization through cross-coupling reactions. The strategic selection of a catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this versatile substrate, supported by experimental data from analogous systems.
The Influence of the Trifluoromethyl Group
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the aniline ring significantly impacts its reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) center. The electron-deficient nature of the C-Br bond in this compound generally facilitates this step. However, the choice of ligand and base becomes crucial to promote the subsequent transmetalation and reductive elimination steps of the catalytic cycle.
Comparative Performance of Catalytic Systems
The efficiency of a cross-coupling reaction is a delicate interplay between the palladium source, the ligand, the base, and the solvent. The following sections provide a summary of catalyst performance for various coupling reactions, drawing on data from reactions with this compound and structurally related aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For the coupling of electron-deficient anilines like this compound, the selection of a suitable palladium catalyst and ligand system is critical to achieving high yields. While specific comparative data for this exact substrate is sparse, studies on similar unprotected ortho-bromoanilines provide valuable insights.
Table 1: Catalyst and Ligand Effects on the Suzuki-Miyaura Coupling of ortho-Bromoanilines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 11 | Low yield, suggesting the need for a more robust catalyst system for this class of substrate.[1] |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 | 95 | Preformed palladacycles can be highly effective for challenging substrates, demonstrating excellent yields.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | Bulky, electron-rich phosphine ligands like SPhos are generally effective for electron-deficient aryl bromides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | High | Tri-tert-butylphosphine is a versatile ligand for room-temperature Suzuki couplings of a wide range of aryl bromides. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency with electron-deficient aryl bromides.
Table 2: Representative Reaction Conditions for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
| Entry | Amine | Pd-Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 85-95 |
| 3 | Benzylamine | G3-XPhos (1.5) | (internal) | LHMDS (1.5) | THF | 80 | 12 | >95 |
| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 80-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. For electron-deficient substrates, careful optimization of the catalyst, and potentially the use of copper-free conditions, can be beneficial. A study on the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole provides a good comparison of ligand effectiveness.
Table 3: Optimization of the Sonogashira Coupling of a Trifluoromethyl-substituted Bromo-pyrazole.
| Entry | Ligand | Solvent | Temperature (°C) | Conversion (%) |
| 1 | SPhos | MeCN | 110 | 85 |
| 2 | RuPhos | MeCN | 110 | 92 |
| 3 | BrettPhos | MeCN | 110 | 78 |
| 4 | XPhos | MeCN | 110 | 98 |
| 5 | P(t-Bu)₃ | MeCN | 110 | 65 |
Data adapted from a study on 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, which serves as a good model for the reactivity of this compound.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product. For electron-deficient aryl bromides, standard palladium catalysts are often effective.
Table 4: General Catalyst Systems for the Heck Reaction with Electron-Deficient Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | A classic and widely used system for Heck reactions.[2] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100 | Often used for activated aryl bromides. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | A highly active palladacycle suitable for challenging substrates. |
| Pd/C | - | K₂CO₃ | DMAc | 130 | A heterogeneous option that can simplify product purification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are general protocols for the cross-coupling reactions discussed, which can be adapted and optimized for specific applications with this compound.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), the ligand (1.5-7.5 mol%), and the base (2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate anhydrous solvent (e.g., toluene, dioxane, or THF, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol). The tube is evacuated and backfilled with argon. The solvent (e.g., toluene or dioxane, 5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]
General Procedure for Sonogashira Coupling
To a Schlenk tube are added this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) if required. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., NEt₃ or piperidine, 2.0-3.0 mmol) are added, followed by the terminal alkyne (1.1-1.5 mmol). The reaction is stirred at the appropriate temperature until completion. The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., NEt₃, 1.5 mmol) are combined in an anhydrous solvent like DMF or NMP (5 mL).[2] The tube is sealed and heated to 100-140°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[2]
Visualizing Reaction Workflows and Catalyst Comparison
To better understand the experimental process and the relationships between the different catalytic systems, the following diagrams are provided.
References
A Comparative Guide to Validated Analytical Methods for Quality Control of 3-Bromo-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical intermediates like 3-Bromo-4-(trifluoromethyl)aniline is critical for the reliability of experimental outcomes and the safety of final products. This guide provides an objective comparison of validated analytical methods for the quality control of this compound, complete with supporting experimental data and detailed protocols.
Introduction to this compound and its Quality Control
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a bromine atom and a trifluoromethyl group on the aniline ring, necessitates robust analytical methods to identify and quantify potential impurities. These impurities can arise from the synthesis process and may include positional isomers, over-brominated products, and residual starting materials.[1][2]
Effective quality control relies on validated analytical techniques that are sensitive, specific, and reproducible. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the purity analysis of such compounds.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also essential for structural elucidation and characterization.[3][4]
Comparative Analysis of Analytical Methods
This section provides a head-to-head comparison of the primary analytical techniques used for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile or thermally labile compounds.[1]
Key Advantages:
-
Excellent quantitative precision and accuracy.[1]
-
Applicable to a broad range of compounds.[1]
-
Non-destructive, allowing for sample recovery if needed.
Limitations:
-
May have lower separation efficiency for highly volatile impurities compared to GC.
-
Does not inherently provide structural information for unknown impurities without a coupled mass spectrometer (LC-MS).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. It is the method of choice for volatile and semi-volatile compounds.[1]
Key Advantages:
-
High separation efficiency for complex mixtures.[1]
-
Provides definitive identification of impurities through mass spectral data.[1]
-
High sensitivity for detecting trace-level impurities.
Limitations:
-
Limited to thermally stable and volatile compounds.
-
Derivatization may be required for polar compounds, which can add complexity to the analysis.[5][6]
Data Presentation: HPLC vs. GC-MS for Purity Analysis
The following table summarizes typical quantitative data and experimental parameters for the analysis of this compound using HPLC and GC-MS.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | C18 reversed-phase column | Capillary column (e.g., 5% phenyl polydimethylsiloxane) |
| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water | Helium |
| Detector | UV at 254 nm | Mass Spectrometer (MS) |
| Typical Retention Time | Dependent on gradient and flow rate | Dependent on temperature program |
| Limit of Detection (LOD) | Sub-nanogram quantities[5][6] | Picogram to femtogram levels |
| Purity Calculation | Area normalization method[1] | Peak area percentage[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method for Purity Analysis
This protocol outlines a general procedure for the purity analysis of this compound using HPLC.
Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. Degas the mobile phase before use.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated using the area normalization method.[1]
GC-MS Method for Impurity Profiling
This protocol provides a general procedure for the identification and quantification of volatile impurities in this compound.
Reagents and Materials:
-
This compound reference standard and sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Instrumentation:
-
GC-MS system
-
Suitable capillary column
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS impurity profiling.
Conclusion
Both HPLC and GC-MS are indispensable tools for the quality control of this compound. HPLC offers robust and precise quantification, making it ideal for routine purity assessments.[1] In contrast, GC-MS provides superior separation for volatile impurities and delivers invaluable structural information for their definitive identification.[1] For a comprehensive characterization of this compound, a combination of both techniques is often the most effective approach, ensuring the highest standards of quality and purity for research and development applications.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
Effective management and disposal of 3-Bromo-4-(trifluoromethyl)aniline are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this hazardous chemical, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, toxic if swallowed, and causes skin and serious eye irritation.[1][2][3] Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable national and local regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste and contaminated disposable labware (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled waste container specifically for halogenated organic liquid waste. Do not mix with non-halogenated waste.[4]
-
Original Containers: Whenever possible, leave the chemical in its original container.[5]
-
-
Container Management:
-
Ensure all waste containers are tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Handle uncleaned, empty containers as you would the product itself.[5]
-
-
Spill and Contamination Management:
-
In the event of a spill, cover the material with an inert absorbent material.[6]
-
Carefully collect the absorbed material and place it into a sealable, labeled plastic bag for hazardous waste.[6]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4][6]
-
Thoroughly wash hands with soap and water after cleanup.[6]
-
-
Final Disposal:
Disposal and Safety Parameters
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste | [2][6] |
| Disposal Method | To be handled by an approved waste disposal plant or licensed chemical waste management company. | [2][3][5][6][7] |
| Solid Waste Containment | Designated, sealed, and properly labeled hazardous waste container. | [4] |
| Liquid Waste Containment | Designated, sealed, and labeled container for halogenated organic liquid waste. | [4] |
| Spill Cleanup Residue | Dispose of as hazardous waste in a sealed, labeled container. | [6] |
| Empty Containers | Treat as the product itself and dispose of as hazardous waste. | [5] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling 3-Bromo-4-(trifluoromethyl)aniline
Essential Safety and Handling Guide for 3-Bromo-4-(trifluoromethyl)aniline
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 172215-91-7). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Hazard Identification: this compound is a hazardous substance that requires stringent safety measures. It is toxic if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[2] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[2] | Protects eyes from dust particles and splashes of solutions containing the compound.[2] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[2] For larger quantities or splash risks, a chemical-resistant apron is advised.[3][4] | Protects the skin from accidental spills and contamination.[2] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[2] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure for this compound.[2] |
| Foot Protection | Substantial, closed-toe shoes are mandatory in the laboratory.[3] | Protects against spills.[3] |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for the safe handling of this compound.
Handling Protocol:
-
Preparation: Conduct a thorough risk assessment for the planned experiment. Ensure all necessary PPE is available and in good condition.[2] Verify that the chemical fume hood and other engineering controls are functioning correctly.[2] Ensure safety showers and eyewash stations are readily accessible.[5]
-
Execution: Avoid breathing dust, fumes, or vapors.[2][5] Prevent all contact with skin and eyes by wearing the appropriate PPE.[2][5] Do not eat, drink, or smoke in the area where the chemical is handled.[1][2][5] Use explosion-proof equipment and non-sparking tools where necessary.[2]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[1][2]
Storage Protocol:
-
Store in a tightly closed, properly labeled container.[1][5]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[1][2]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5][6]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste.[2][3] Place in a designated, sealed, and properly labeled container.[2][3]
-
Liquid Waste: Collect solutions of the compound in a designated, sealed, and labeled waste container for halogenated organic liquid waste.[2] Do not mix with non-halogenated waste.[2]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, national, and international regulations.[2] Avoid release to the environment.[2]
Decontamination:
-
Glassware: Reusable glassware must be thoroughly decontaminated before washing. Rinse with a suitable solvent and then wash with soap and water.[2]
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water.[2]
-
PPE: Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[2] Take off contaminated clothing and wash it before reuse.[1][2][5]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][7][8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove contaminated clothing.[1][5][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][7][8] Seek immediate medical attention if irritation occurs or if you feel unwell.[2][5][6] |
| Inhalation | Move the person to fresh air.[1][6][9] If breathing is difficult, give oxygen.[1][6][9] If not breathing, give artificial respiration.[5][7][8][9] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[6][9] Rinse mouth with water.[1][5][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1][2][6] |
Spill Response: For small spills that can be managed in under 10 minutes by trained personnel, follow the workflow below. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[6]
Caption: Workflow for handling a small chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
